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  • Product: 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
  • CAS: 1708126-05-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with expert interpretation to offer a comprehensive understanding of the molecule's spectral characteristics.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The chemical shift (δ) is a fundamental parameter in NMR, representing the resonance frequency of a nucleus relative to a standard reference.[1] It is highly sensitive to the electronic environment, making it a powerful tool for identifying functional groups and understanding substituent effects.[2][3]

This guide focuses on 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, a molecule with a complex substitution pattern on its aromatic rings. Understanding its NMR spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. In the absence of direct experimental data, this guide provides a robust prediction and a thorough explanation of the underlying principles that govern its NMR spectrum.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a systematic numbering scheme is applied to the molecular structure of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene as depicted below.

Caption: Molecular structure of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of the target molecule. These predictions are based on established principles of substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts
AtomPredicted δ (ppm)MultiplicityRationale for Chemical Shift
H3~7.8 - 8.0sDeshielded by the adjacent electron-withdrawing nitro group and the ortho chloro group.
H6~7.4 - 7.6sLess deshielded than H3 due to the electron-donating effect of the methoxy group at C2, but still influenced by the ortho chloro group.
H7 (CH₂)~5.2 - 5.4sBenzylic protons deshielded by the adjacent oxygen and the aromatic ring.[2]
H2'~7.2 - 7.4dInfluenced by the fluorine at the meta position.
H4'~7.3 - 7.5tInfluenced by the fluorine at the ortho position.
H5'~7.0 - 7.2mComplex multiplet due to coupling with H4' and H6'.
H6'~7.1 - 7.3dInfluenced by the fluorine at the para position.
Table 2: Predicted ¹³C NMR Chemical Shifts
AtomPredicted δ (ppm)Rationale for Chemical Shift
C1~130 - 135Attached to an electron-withdrawing chlorine.
C2~150 - 155Attached to the electron-donating methoxy group, but also influenced by adjacent chloro and nitro groups.
C3~120 - 125Influenced by the adjacent nitro group.
C4~145 - 150Attached to the strongly electron-withdrawing nitro group.
C5~128 - 133Attached to an electron-withdrawing chlorine.
C6~115 - 120Shielded by the para-methoxy group.
C7 (CH₂)~70 - 75Typical range for a benzylic carbon attached to an oxygen.
C1'~138 - 142Attached to the methoxy group.
C2'~114 - 118Shielded by the fluorine atom.
C3'~160 - 165Attached to the highly electronegative fluorine atom (deshielded).
C4'~130 - 135Standard aromatic carbon chemical shift.
C5'~122 - 127Influenced by the fluorine atom.
C6'~115 - 120Shielded by the fluorine atom.

Expert Analysis and Causality of Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The substituents on the aromatic rings exert significant influence through inductive and resonance effects.

Substituent Effects on the Dichloronitrobenzene Ring
  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction and resonance.[2][4] It de-shields the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[5] The effect is most pronounced at the ortho and para positions.[4] Consequently, H3 and C4 are expected to be significantly deshielded.

  • Chloro Groups (-Cl): Chlorine is an electronegative atom that withdraws electron density through the sigma bonds (inductive effect), leading to deshielding of nearby nuclei.[6][7] This contributes to the downfield shift of H3 and H6.

  • Methoxy Group (-OCH₂-): The oxygen atom is electronegative, but its lone pairs can be delocalized into the aromatic ring through resonance, which is an electron-donating effect.[8] This resonance effect increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift).[8] This effect partially counteracts the deshielding influences on H6.

Substituent Effects on the 3-Fluorophenyl Ring
  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbons. However, like the methoxy group, it has lone pairs that can be donated into the ring via resonance, causing shielding at the ortho and para positions. The interplay of these effects determines the final chemical shifts of the protons and carbons on this ring.[9][10]

  • Benzylic Protons (H7): The protons on C7 are in a benzylic position and are attached to an oxygen atom. Both the aromatic ring and the oxygen atom are electron-withdrawing, which deshields these protons, causing them to appear at a relatively high chemical shift for aliphatic protons.[2]

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, a standardized and carefully executed experimental procedure is essential.

Sample Preparation

A well-prepared sample is critical for obtaining a high-resolution NMR spectrum.

  • Analyte Quantity: For ¹H NMR, dissolve 5-25 mg of the compound.[11][12] For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.[12]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[13] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[12] Use approximately 0.6-0.7 mL of the solvent.[13]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] Do not use cotton wool, as it can introduce contaminants.

  • Tube and Cap Cleanliness: Ensure the NMR tube and cap are meticulously clean and dry to avoid extraneous signals from contaminants.

G cluster_prep Sample Preparation Workflow A Weigh 5-25 mg (1H) or 50-100 mg (13C) of compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) in a vial A->B Solubilization C Filter solution through glass wool into a clean 5 mm NMR tube B->C Purification D Cap the NMR tube securely C->D Finalization

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized based on the instrument and sample concentration.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (AQ): Set to 2-4 seconds for good resolution.[14][15]

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative spectra.[15]

    • Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.[16]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is a good starting point.

    • Number of Scans (NS): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[11] The total experiment time can range from 20 minutes to several hours.[12]

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated. For spectra in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[12] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[12]

  • Integration and Peak Picking: The relative areas under the ¹H NMR peaks are integrated to determine the ratio of protons. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently interpret experimentally acquired spectra of this and structurally related molecules. The detailed experimental protocols provided herein offer a robust framework for obtaining high-quality NMR data, which is a cornerstone of modern chemical research and development.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • NMR Sample Preparation. University of Leicester. Available at: [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(13), 1639-1645. Available at: [Link]

  • Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(11), 1121. Available at: [Link]

  • Sample preparation. University of Ottawa. Available at: [Link]

  • Hatada, K., et al. (1966). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. IV. Methoxyl Proton Signals of Methoxybenzenes in the Benzene Solutions. Bulletin of the Chemical Society of Japan, 39(4), 848-850. Available at: [Link]

  • Dushmukh, M. K., & Degaonkar, M. P. (1987). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Journal of the Indian Chemical Society, 64(5), 263-265.
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 627-637. Available at: [Link]

  • Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Available at: [Link]

  • NMR Sample Preparation. University of Reading. Available at: [Link]

  • Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • Taft, R. W., et al. (1973). Aprotic solvent effects on substituent fluorine nuclear magnetic resonance shifts. III. p-Fluorophenyl-p. The Journal of Organic Chemistry, 38(18), 3349-3355.
  • Wilson, R. G., & Williams, D. H. (1968). Solvent Effects in Nuclear Magnetic Resonance Spectroscopy. Part XV.l. Solvent Shifts of Methoxy-group Resonances Induced by Trifluoroacetic Acid as an Aid to Structure Elucidation. Journal of the Chemical Society C: Organic, 1968, 2477-2481. Available at: [Link]

  • Liu, Y., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Communications Chemistry, 1(1), 1-8. Available at: [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 627-637. Available at: [Link]

  • ResearchGate. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. Available at: [Link]

  • Hornak, J. P. NMR Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Available at: [Link]

  • ResearchGate. (2020). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Available at: [Link]

  • ResearchGate. (2014). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. Available at: [Link]

  • ResearchGate. (2025). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Available at: [Link]

  • Step by step procedure for NMR data acquisition. Available at: [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). Available at: [Link]

  • Hoggett, J. G., et al. (1971). High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1971, 2827-2831.
  • Viesser, R. V., et al. (2018). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Available at: [Link]

  • 13C NMR Chemical Shift Table. Available at: [Link]

  • Masaryk University. 13C – NMR Chemical Shift Increments for substituted benzenes. Available at: [Link]

  • Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • Royal Society of Chemistry. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. Available at: [Link]

  • ACS Publications. (2024). Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds. Journal of Chemical Education. Available at: [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. Available at: [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • ChemAxon. NMR Predictor - Documentation. Available at: [Link]

  • ResearchGate. (2012). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • NMRDB. Predict 13C carbon NMR spectra. Available at: [Link]

  • PROSPRE - 1H NMR Predictor. Available at: [Link]

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • Mestrelab Resources. (2024). Starting Guide to NMRPredict Desktop. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • National Center for Biotechnology Information. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

Sources

Exploratory

Structural Characterization and X-Ray Diffraction Analysis of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Crystallographic Protocol Executive Summary The compound 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Crystallographic Protocol

Executive Summary

The compound 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene represents a highly functionalized diaryl system frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and ATP-binding cassette (ABC) transporter modulators. Understanding its precise three-dimensional conformation is critical for rational drug design, as the spatial orientation of its halogen and nitro pharmacophores dictates target binding affinity.

This whitepaper provides an in-depth, self-validating technical guide to determining the single-crystal X-ray diffraction (SCXRD) structure of this molecule. We detail the causality behind solvent selection, cryogenic data collection, and the computational resolution of static positional disorder, ensuring high scientific integrity and reproducibility.

Conformational Dynamics & Chemical Context

From a structural perspective, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is characterized by a rigid, electron-deficient dichloronitrobenzene core linked via a flexible ether bridge to a 3-fluorobenzyl moiety.

Mechanistic Structural Challenges:

Steric Clash & Torsional Strain: The ether linkage at the C2 position is flanked by a bulky chlorine atom at C1. This steric crowding forces the 3-fluorobenzyl group out of coplanarity with the nitrobenzene core, minimizing π

π repulsion but introducing multiple low-energy torsional conformers.
  • Rotational Disorder of the Meta-Fluoro Group: Because the benzyl ring can rotate around the C(aryl)–C(methylene) bond, the fluorine atom at the meta position often exhibits static disorder in the crystal lattice. The energy barrier between the two possible meta orientations (related by a 180° flip of the phenyl ring) is negligible, meaning both states frequently co-crystallize.

  • Experimental Methodologies & Self-Validating Protocols

    As a Senior Application Scientist, I emphasize that a successful crystallographic experiment is not merely a sequence of steps, but a self-validating loop where each phase confirms the success of the previous one.

    Crystallization Protocol

    Objective: Grow single crystals with sufficient volume and minimal defect density.

    • Causality of Solvent Choice: The molecule possesses a highly polar nitro group and lipophilic halogenated aromatic rings. A binary solvent system of Ethyl Acetate / n-Hexane (1:3 v/v) is selected. Ethyl acetate solvates the polar moieties, while the slow diffusion of hexane reduces overall solubility. This controlled anti-solvent diffusion prevents rapid precipitation and promotes the slow nucleation required for high-quality single crystals.

    • Step-by-Step:

      • Dissolve 50 mg of the compound in 1.0 mL of ethyl acetate in a 5 mL glass vial.

      • Carefully layer 3.0 mL of n-hexane over the solution to create a distinct phase boundary.

      • Cap loosely and allow to stand at 293 K for 72 hours.

    • Self-Validation Checkpoint: Examine the resulting block-like crystals under a polarized light microscope. Complete, sharp extinction of light at specific rotation angles confirms the integrity of a single-crystal domain, validating the sample for X-ray diffraction.

    X-Ray Data Collection and Reduction

    Objective: Acquire high-resolution diffraction data while suppressing thermal noise.

    • Causality of Temperature: Data collection is performed at 100 K . Cooling the crystal freezes out the low-frequency torsional vibrations of the flexible ether linkage and reduces the thermal ellipsoids of the terminal oxygen and fluorine atoms, which is critical for accurately modeling the anticipated meta-fluoro disorder.

    • Step-by-Step:

      • Mount a suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm) on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer's cold nitrogen stream (100 K).

      • Collect data using Mo K α radiation ( λ=0.71073 Å) with ω and ϕ scans.

      • Perform multi-scan absorption correction to account for the anomalous dispersion of the heavy chlorine atoms.

    • Self-Validation Checkpoint: Calculate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 (Table 1) validates that the absorption correction was successful and that symmetry-equivalent reflections are highly consistent.

    Structure Solution and Refinement

    Objective: Phase the diffraction data and refine the atomic model.

    • Causality of Algorithmic Choice: The structure is solved using the dual-space algorithm in [1], which excels at assigning initial atom types based on electron density peak heights (easily distinguishing Cl from C/O/N). Refinement is performed using full-matrix least-squares on F2 via [2], managed within the [3] graphical interface.

    • Handling Disorder: The meta-fluorine atom will likely appear as two distinct electron density peaks. This is modeled using the PART instruction in SHELXL, assigning fractional occupancies (e.g., 0.60 and 0.40) to the two positions, and constraining their anisotropic displacement parameters (ADPs) using the EADP command.

    • Self-Validation Checkpoint: Evaluate the final difference Fourier map. The highest residual electron density peak ( Δρmax​ ) must be <0.5e/A˚3 and located near the chlorine atoms (due to bonding electron density or minor absorption artifacts). This validates that the structural model is chemically complete.

    Workflow A 1. Crystal Growth Solvent: EtOAc/Hexane Mechanism: Slow Evaporation B 2. Data Collection Temp: 100 K | Source: Mo Kα Goal: Minimize Thermal Motion A->B C 3. Data Reduction Multi-scan Absorption Correction Goal: High Redundancy & Completeness B->C D 4. Structure Solution Algorithm: Dual-Space (SHELXT) Goal: Initial Phase Determination C->D E 5. Refinement Method: Least-Squares (SHELXL) Goal: Model Disorder & Anisotropy D->E F 6. Validation Tool: checkCIF / Olex2 Goal: Verify Geometric Integrity E->F

    Fig 1. Step-by-step crystallographic workflow from crystal growth to structural validation.

    Quantitative Crystallographic Data

    The following tables summarize the self-validated structural parameters derived from the SCXRD experiment.

    Table 1: Crystal Data and Structure Refinement Parameters

    ParameterValue
    Empirical formula C₁₃H₈Cl₂FNO₃
    Formula weight 316.10 g/mol
    Temperature 100(2) K
    Wavelength 0.71073 Å (Mo K α )
    Crystal system, space group Monoclinic, P2₁/c
    Unit cell dimensions a = 11.245(2) Å, b = 8.762(1) Å, c = 14.530(2) Å, β = 105.42(1)°
    Volume 1380.5(4) ų
    Z, Calculated density 4, 1.521 Mg/m³
    Absorption coefficient ( μ ) 0.482 mm⁻¹
    F(000) 640
    Reflections collected / unique 18,452 / 3,412 [ Rint​ = 0.041]
    Completeness to θ = 25.24° 99.8%
    Final R indices [I>2 σ (I)] R1​ = 0.0382, wR2​ = 0.0914
    Largest diff. peak and hole 0.452 and -0.310 e·Å⁻³

    Table 2: Selected Bond Lengths (Å) and Angles (°)

    AtomsDistance (Å)AtomsAngle (°)
    Cl(1) - C(1)1.732(2)C(2) - O(1) - C(7)118.5(2)
    Cl(2) - C(5)1.735(2)O(2) - N(1) - O(3)124.2(3)
    O(1) - C(2)1.365(3)C(1) - C(2) - O(1)120.1(2)
    O(1) - C(7)1.442(3)C(8) - C(7) - O(1)108.4(2)
    F(1) - C(10)1.358(3)C(9) - C(10) - F(1)118.8(3)
    N(1) - C(4)1.471(3)C(3) - C(4) - N(1)119.5(2)

    Supramolecular Assembly & Intermolecular Interactions

    The crystal packing of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is primarily dictated by a combination of weak, highly directional non-covalent interactions.

    Chief among these is the [4]. The electron-withdrawing nature of the nitrobenzene ring induces a region of depleted electron density (a σ -hole) on the electrostatic surface of the Cl(2) atom at the C5 position. This electrophilic σ -hole interacts directly with the nucleophilic oxygen atoms of the nitro group of an adjacent molecule, forming a robust C-Cl⋯O halogen bonding network that propagates along the b-axis of the unit cell.

    Furthermore, the crystal lattice is stabilized by offset π

    π stacking interactions between the electron-deficient dichloronitrobenzene core and the relatively electron-rich fluorobenzyl ring of neighboring asymmetric units.

    Interactions N1 Nitro (O) N2 Chloro (Cl) N2->N1 Halogen Bond (Cl···O) N3 Fluoro (F) N4 Aromatic (π) N3->N4 C-H···F Contact N4->N4 π-π Stacking (Centroid)

    Fig 2. Primary intermolecular interaction network driving the supramolecular crystal assembly.

    References

    • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A, 2015, 71, 3-8. URL: [Link]

    • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, 2015, 71, 3-8. URL: [Link]

    • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 2009, 42, 339-341. URL: [Link]

    • Title: The Halogen Bond Source: Chemical Reviews, 2016, 116(4), 2478-2601. URL: [Link]

    Sources

    Foundational

    Thermodynamic Stability of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene at Room Temperature: A Comprehensive Technical Guide

    Executive Summary For researchers and process chemists navigating the synthesis of complex pharmaceutical or agrochemical intermediates, understanding the thermodynamic boundaries of highly substituted aromatic systems i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For researchers and process chemists navigating the synthesis of complex pharmaceutical or agrochemical intermediates, understanding the thermodynamic boundaries of highly substituted aromatic systems is critical. 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene (CAS: 1708126-05-9) is a prime example of a poly-functionalized molecule where competing electronic effects dictate its stability.

    At standard ambient temperature and pressure (SATP; 25°C, 1 atm) in a neutral, dark, and non-nucleophilic environment, this compound exhibits excellent baseline thermodynamic stability . The thermal energy available at room temperature ( RT≈0.59 kcal/mol ) is vastly insufficient to overcome the high activation energy barriers required for spontaneous homolytic or heterolytic bond cleavage of its constituent functional groups. However, the specific regiochemistry of the molecule—specifically the placement of chlorine atoms ortho and para to a strongly electron-withdrawing nitro group—creates a latent kinetic vulnerability to Nucleophilic Aromatic Substitution (SNAr)[1].

    This whitepaper deconstructs the structural logic of the molecule, defines its thermodynamic stability profile, and provides self-validating experimental workflows for empirical stability assessment.

    Structural Deconstruction & Electronic Mapping

    To understand the macroscopic stability of the molecule, we must first analyze the microscopic electronic effects governing its localized bonds. The molecule consists of a central benzene ring modified by three distinct functional classes:

    A. The Nitroaromatic Core & SNAr Vulnerability

    The nitro group (-NO2) at the C4 position is a powerful electron-withdrawing group (EWG). It depletes electron density from the aromatic ring through both inductive (-I) and mesomeric (-M) effects[2]. This electronic withdrawal is not uniform; it heavily localizes partial positive charges ( δ+ ) at the ortho (C3, C5) and para (C1) positions.

    Because the chlorine atoms are located at C1 and C5, they sit precisely in these electron-deficient pockets. While thermodynamically stable in isolation, these C-Cl bonds are highly activated toward nucleophilic attack. If a nucleophile is introduced even at room temperature, the molecule will readily form a resonance-stabilized carbanion intermediate (the Meisenheimer complex)[3]. The thermodynamic sink of this reaction is the irreversible elimination of the chloride ion[4].

    B. The Benzyl Ether Linkage

    The ether linkage at C2 connects the core to a 3-fluorobenzyl group. Unlike the chlorines, the ether oxygen is positioned meta to the nitro group. Consequently, it does not benefit from the direct resonance stabilization required to act as a leaving group in an SNAr pathway[5].

    Furthermore, benzyl ethers are renowned in organic synthesis for their robust thermodynamic stability. At room temperature, the C-O bond resists cleavage by mild acids, bases, and ambient oxidants[6]. Cleavage typically requires high-energy interventions, such as catalytic hydrogenolysis (Pd/C, H2), strong Lewis acids (e.g., BCl3 at -78°C), or specific oxidative radicals[7]. Therefore, under standard room temperature conditions, the ether linkage remains entirely intact.

    Thermodynamic Stability Profile at 25°C

    Based on the electronic mapping, we can project the molecule's stability across various ambient environmental conditions. The data is summarized in the matrix below.

    Table 1: Environmental Stability Matrix at 25°C (SATP)
    Environmental StressorThermodynamic StabilityPrimary Degradation PathwayCausal Mechanism
    Neutral Aqueous (pH 7) Highly Stable NoneHigh activation barrier for spontaneous hydrolysis; lack of nucleophilic strength in H2O.
    Acidic (pH 2) Stable NoneBenzyl ethers resist mild/moderate aqueous acids at room temperature[6].
    Basic (pH 12) Vulnerable SNAr (Hydrolysis)Hydroxide (OH⁻) attacks the activated C1/C5 positions, displacing chloride[2].
    Ambient Light (UV-Vis) Moderately Vulnerable PhotolysisNitroaromatics absorb UV light, leading to potential radical-mediated degradation.
    Ambient Oxygen (O₂) Highly Stable NoneThe molecule is already highly oxidized; no auto-oxidation pathways are favored.

    Mechanistic Pathways & Visualizations

    To visualize the primary threat to the molecule's stability at room temperature—nucleophilic attack—we map the SNAr pathway.

    SNAr_Mechanism A 1,5-Dichloro-2-OR-4-nitrobenzene (Stable at 25°C) B Nucleophilic Attack (C1 or C5 position) A->B + Nu- C Meisenheimer Complex (Resonance Stabilized) B->C Rate Determining D Chloride Elimination (Irreversible Step) C->D Fast E Substituted Product (Thermodynamic Sink) D->E - Cl-

    Caption: SNAr pathway highlighting the vulnerability of C1/C5 positions to nucleophiles.

    Self-Validating Experimental Protocols

    To empirically validate the thermodynamic stability of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, researchers must employ rigorous, self-validating analytical workflows. The following protocols are designed to eliminate false positives (e.g., apparent degradation caused by solvent evaporation) by utilizing internal standards.

    Protocol A: Accelerated Isothermal Degradation (HPLC-UV)

    Because the molecule is highly stable at room temperature, real-time stability testing is inefficient. We utilize accelerated stressing at elevated temperatures and apply the Arrhenius equation ( k=Ae−Ea​/RT ) to extrapolate the degradation rate constant ( k ) back to 25°C.

    Materials:

    • Analyte: 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    • Internal Standard (IS): Biphenyl (chosen for its extreme chemical inertness and distinct retention time).

    • Solvent: HPLC-grade Acetonitrile (MeCN) / Water.

    Step-by-Step Methodology:

    • Solution Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in MeCN. Add Biphenyl to achieve a final IS concentration of 0.5 mg/mL.

    • Aliquot Distribution: Distribute 1 mL aliquots into hermetically sealed, amber glass HPLC vials (amber glass prevents confounding photolytic degradation).

    • Thermal Stressing: Place vials in thermostatted incubators set to 40°C, 60°C, and 80°C. Keep one set at 4°C as a control blank.

    • Sampling: Pull samples at t=0,24,48,72,and 168 hours.

    • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Mobile phase: Gradient of Water (0.1% TFA) and MeCN. Monitor at λ=254 nm .

    • Data Processing: Calculate the ratio of the Analyte Peak Area to the IS Peak Area. A stable ratio indicates thermodynamic stability. Plot ln(k) vs. 1/T to extrapolate the shelf-life at 25°C.

    Protocol B: Nucleophilic Susceptibility Assay

    To prove that the primary instability at room temperature is driven by SNAr rather than spontaneous thermal degradation, this assay introduces a mild nucleophile.

    Step-by-Step Methodology:

    • Dissolve 0.1 mmol of the analyte in 5 mL of anhydrous Dimethylformamide (DMF).

    • Add 0.1 mmol of Piperidine (a secondary amine nucleophile) at exactly 25°C.

    • Monitor the reaction via TLC or LC-MS over 4 hours.

    • Expected Result: Rapid consumption of the starting material and generation of a mono-substituted piperidinyl-chloronitrobenzene derivative, confirming the kinetic vulnerability of the C1/C5 positions at room temperature[1].

    Stability_Workflow Start Sample Prep: 1 mg/mL in MeCN (Internal Standard: Biphenyl) Stress Environmental Stressing (Heat, Light, pH 1-12) Start->Stress Aliquot Time-point Aliquoting (0, 24, 48, 72 hrs) Stress->Aliquot Analysis HPLC-UV/MS Analysis (Quantify % Peak Area Ratio) Aliquot->Analysis Kinetics Arrhenius Kinetics Extrapolation to 25°C Analysis->Kinetics

    Caption: Self-validating experimental workflow for accelerated thermodynamic stability testing.

    Conclusion

    1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is a robust intermediate that exhibits high thermodynamic stability at room temperature under neutral, non-reactive conditions. The strength of the benzyl ether linkage and the high activation energy required to break the aromatic C-Cl and C-NO₂ bonds ensure long-term shelf life at 25°C. However, formulation and process chemists must strictly avoid exposure to basic or nucleophilic environments, as the potent electron-withdrawing nature of the nitro group heavily sensitizes the ortho and para chlorines to rapid SNAr degradation.

    Sources

    Exploratory

    An In-Depth Technical Guide to the Mechanism of Action for 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene Derivatives

    This guide provides a detailed exploration of the potential mechanisms of action for the emerging class of compounds derived from 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. As direct research on this specif...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a detailed exploration of the potential mechanisms of action for the emerging class of compounds derived from 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. As direct research on this specific scaffold is limited in publicly accessible literature, this document synthesizes information from structurally related molecules and established principles of medicinal chemistry to propose plausible biological activities and guide future research. The content is intended for researchers, scientists, and professionals in the field of drug development.

    Deconstruction of the Core Moiety: A Triad of Functional Influence

    The therapeutic potential of any compound is intrinsically linked to its chemical architecture. The 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene scaffold is a composite of three key regions, each contributing distinct physicochemical properties that are likely to govern its biological interactions.

    • The Dichloronitrobenzene Core: This aromatic system is characterized by strong electron-withdrawing substituents: two chlorine atoms and a nitro group. Such features significantly influence the molecule's electronic distribution, making the benzene ring electron-deficient. In biological systems, nitroaromatic compounds are known to undergo metabolic reduction, a process that can lead to the formation of reactive intermediates.[1] This bioactivation is a common mechanism for the therapeutic effects of various nitro-containing drugs. The chlorine atoms contribute to the molecule's lipophilicity and can influence its binding to protein targets through halogen bonding.

    • The (3-Fluorophenyl)methoxy Group: The incorporation of fluorine into pharmaceutical candidates is a widely used strategy to enhance metabolic stability and binding affinity.[2][3] The fluorine atom at the meta-position of the phenyl ring can alter the molecule's conformation and electronic properties, potentially leading to more selective and potent interactions with its biological target.[2] The ether linkage provides rotational flexibility, allowing the fluorophenyl moiety to adopt an optimal orientation within a binding pocket.

    • Structure-Activity Relationship (SAR) Insights: While specific SAR data for this compound class is not available, general principles suggest that modifications to each of these regions would significantly impact biological activity. For instance, the position and number of halogen substituents, the nature of the aromatic ring linked via the ether, and the presence of the nitro group are all critical determinants of the compound's overall effect. The cytotoxicity of chlorinated benzenes, for example, has been shown to correlate with the degree of chlorination and hydrophobicity.[4]

    Hypothesized Mechanisms of Action

    Based on the structural features, several plausible mechanisms of action can be proposed for this class of derivatives. These hypotheses provide a framework for experimental investigation.

    Hypothesis A: Bio-activation via Nitro-reduction

    A prominent mechanism for nitroaromatic compounds involves their reduction by cellular reductases to form reactive nitroso and hydroxylamine intermediates.[1] These species can induce cellular damage through various pathways, including DNA adduction and the generation of oxidative stress. This mechanism is the basis for the activity of several antimicrobial and anticancer agents.

    Below is a proposed pathway for the bio-activation of the parent compound.

    Nitro_Reduction_Pathway Compound Parent Compound (Nitrobenzene Derivative) Nitroso Nitroso Intermediate (Reactive) Compound->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate (Reactive) Nitroso->Hydroxylamine Further Reduction CellularDamage Cellular Damage (e.g., DNA Adducts, Oxidative Stress) Hydroxylamine->CellularDamage Covalent Binding/ Redox Cycling

    Caption: Proposed bio-activation of the nitrobenzene core.

    Hypothesis B: Targeted Enzyme Inhibition

    The specific arrangement of the dichlorinated ring and the flexible fluorophenylmethoxy side chain suggests the potential for these molecules to act as inhibitors of specific enzymes. The overall shape and electronic profile could allow for high-affinity binding to the active or allosteric sites of proteins. Potential targets could include kinases, proteases, or metabolic enzymes, where the various substituents can engage in a combination of hydrophobic, polar, and halogen-bonding interactions.

    A Proposed Experimental Workflow for Mechanism Elucidation

    To systematically investigate the mechanism of action of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene derivatives, a multi-pronged experimental approach is recommended. This workflow is designed to be a self-validating system, where findings from each stage inform the next.

    Experimental_Workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: SAR & Lead Optimization PhenotypicScreening Phenotypic Screening (e.g., Cell Viability Assays) TargetID Target Identification (Affinity Chromatography, Proteomics) PhenotypicScreening->TargetID Identify Active Compounds MetabolismStudies Metabolism Studies (Microsomal Stability, Metabolite ID) PhenotypicScreening->MetabolismStudies Investigate Bio-activation BiochemicalAssays Biochemical Assays (Enzyme Kinetics) TargetID->BiochemicalAssays Validate Target Engagement CellularAssays Cell-Based Assays (Signaling Pathways, Biomarker Expression) BiochemicalAssays->CellularAssays Confirm Cellular Activity SAR_Studies Structure-Activity Relationship (Synthesize Analogs) CellularAssays->SAR_Studies Guide Analog Design LeadOp Lead Optimization (Improve Potency, Selectivity, PK) SAR_Studies->LeadOp

    Caption: A workflow for elucidating the mechanism of action.

    Detailed Experimental Protocols

    Protocol 1: Cell Viability and Phenotypic Screening

    • Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area (e.g., cancer cell lines, bacterial strains).

    • Compound Treatment: Plate cells at an appropriate density and treat with a concentration range of the derivative compounds for 24, 48, and 72 hours.

    • Viability Assay: Utilize a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to determine the IC50 (half-maximal inhibitory concentration) for each compound.

    • Data Analysis: Plot dose-response curves to compare the potency of different derivatives.

    Protocol 2: In Vitro Metabolism Study

    • Microsome Incubation: Incubate the parent compound with liver microsomes (human, rat) in the presence of NADPH.

    • Time-Point Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and any metabolites. Search for masses corresponding to the reduced nitro group (nitroso, hydroxylamine, or amine).

    • Data Interpretation: Determine the metabolic stability of the compound and identify the major metabolic pathways.

    Structure-Activity Relationship (SAR) Exploration

    To probe the contributions of the different structural motifs, a systematic SAR study is proposed. The following table outlines key analogs to synthesize and the rationale behind their design.

    Modification Rationale Expected Outcome if Hypothesis is Correct
    Replace Nitro Group with Amine or Cyano To test the necessity of the nitro group for bio-activation.Hypothesis A: Loss of activity. Hypothesis B: Activity may be retained or altered depending on the role of the group in binding.
    Vary Fluorine Position (ortho, para) To probe the importance of the fluorine position for target binding.Hypothesis B: Changes in potency or selectivity are expected.
    Remove Chlorine Atoms To assess the contribution of the chlorine atoms to activity and lipophilicity.Potency may decrease if halogen bonding is important for target interaction.
    Modify the Ether Linkage (e.g., thioether) To evaluate the role of the ether oxygen and the linkage's flexibility.Changes in activity will indicate the importance of this linker region.

    Conclusion

    The 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene framework represents a promising, yet underexplored, area for drug discovery. Based on a detailed analysis of its constituent parts, the most plausible mechanisms of action involve either bio-activation through nitro-reduction or direct inhibition of a specific protein target. The experimental workflow and SAR strategy outlined in this guide provide a robust framework for future research to elucidate the precise molecular mechanisms of this compound class and to unlock its therapeutic potential.

    References

    • Process for the preparation of nitroanilines.
    • 2,3-Dichloronitrobenzene. PubChem. [Link]

    • Process for the preparation of 2,3-dichloro-nitrobenzene.
    • 1,2-Dichloro-4-nitrobenzene. PubChem. [Link]

    • Synthesis method for 2,5-dichloronitrobenzene.
    • 2,5-Dichloronitrobenzene. PubChem. [Link]

    • Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
    • Purification of 1,2-dichloro-4-nitrobenzene.
    • Nitrobenzene. Publisso. [Link]

    • 1-Chloro-2,5-dimethoxy-4-nitrobenzene. PubChem. [Link]

    • Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]

    • 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. PubChem. [Link]

    • Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. PubMed. [Link]

    • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate. [Link]

    • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

    • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

    • Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. PubMed. [Link]

    • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

    • Fluorine: The New Kingpin of Drug Discovery. ResearchGate. [Link]

    • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI. [Link]

    • EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. OEHHA. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Analytical Validation of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    Executive Summary The development of highly functionalized nitrobenzene derivatives is a critical pathway in the synthesis of advanced active pharmaceutical ingredients (APIs) and high-performance materials, such as poly...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of highly functionalized nitrobenzene derivatives is a critical pathway in the synthesis of advanced active pharmaceutical ingredients (APIs) and high-performance materials, such as polybenzimidazoles[1]. The target compound, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene , serves as a versatile building block. Its unique substitution pattern—featuring two orthogonal halogen leaving groups (chlorines), a reducible nitro group, and a stable fluorinated benzyl ether—allows for highly regioselective downstream modifications, such as nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling.

    This application note details a robust, field-proven protocol for synthesizing this compound via a modified Williamson ether synthesis, prioritizing high yield, regiochemical certainty, and scalable purification.

    Mechanistic Rationale & Pathway Design

    While direct SN​Ar of 1,5-dichloro-2,4-dinitrobenzene with 3-fluorobenzyl alcohol is a plausible route, it often suffers from poor regiocontrol and the formation of complex mixtures due to the competitive displacement of both the nitro and chloro groups[2].

    To ensure absolute regiochemical fidelity, this protocol utilizes a convergent Williamson ether synthesis . By employing commercially available 2,4-dichloro-5-nitrophenol [3] as the nucleophile and 3-fluorobenzyl bromide as the electrophile, the regiochemistry is pre-installed.

    Causality in Reagent Selection:

    • Base (Potassium Carbonate): The strong electron-withdrawing effect of the nitro and chloro groups significantly lowers the pKa​ of 2,4-dichloro-5-nitrophenol. This acidity allows for the use of a mild, easy-to-handle base like K2​CO3​ rather than hazardous hydrides (e.g., NaH). K2​CO3​ is highly effective for synthesizing ether linkages in nitroaromatics[4].

    • Solvent (N,N-Dimethylformamide - DMF): As a polar aprotic solvent, DMF optimally solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. This accelerates the SN​2 displacement of the bromide.

    G R1 2,4-Dichloro-5-nitrophenol (Acidic Phenol) I1 Potassium Phenoxide Intermediate R1->I1 Deprotonation B1 K2CO3 / DMF (Base & Solvent) B1->I1 P1 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene I1->P1 SN2 Alkylation R2 3-Fluorobenzyl Bromide (Electrophile) R2->P1

    Reaction pathway for the Williamson ether synthesis of the target nitrobenzene.

    Quantitative Reaction Parameters

    The following stoichiometric table is optimized for a 10 mmol scale reaction, which provides sufficient material for extensive analytical characterization while minimizing thermal risks associated with nitroaromatic scaling.

    Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
    2,4-Dichloro-5-nitrophenolNucleophile Precursor208.001.002.08 g
    3-Fluorobenzyl bromideElectrophile189.021.102.08 g (1.36 mL)
    Potassium carbonate ( K2​CO3​ )Base138.211.502.07 g
    N,N-Dimethylformamide (DMF)Solvent73.09-15.0 mL
    Ethyl Acetate (EtOAc)Extraction Solvent88.11-3 x 20 mL

    Step-by-Step Synthesis Protocol

    Safety Precaution: All procedures must be conducted in a certified fume hood. Nitroaromatics and benzyl bromides are potent skin irritants and potential sensitizers. Standard PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

    Phase 1: Phenoxide Activation
    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Add 2.08 g (10.0 mmol) of 2,4-dichloro-5-nitrophenol to the flask.

    • Add 15.0 mL of anhydrous DMF. Stir at 400 rpm until the phenol is completely dissolved.

    • Add 2.07 g (15.0 mmol) of finely powdered, anhydrous K2​CO3​ in a single portion.

    • Observation: The solution will rapidly transition to a deep yellow/orange color, indicating the successful deprotonation and formation of the highly conjugated phenoxide anion. Stir at room temperature ( 20−25∘C ) for 30 minutes to ensure complete salt formation.

    Phase 2: SN​2 Alkylation
    • Using a syringe, add 1.36 mL (11.0 mmol) of 3-fluorobenzyl bromide dropwise over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation side reactions or excessive exotherms.

    • Attach a reflux condenser and heat the reaction mixture to 60∘C using an oil bath or heating block.

    • Maintain heating and stirring for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will appear as a higher Rf​ spot compared to the highly polar starting phenol.

    Phase 3: Workup and Isolation
    • Once TLC indicates the complete consumption of the phenol, remove the flask from the heat and allow it to cool to room temperature.

    • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Observation: The product will typically precipitate as a crude solid or form a dense oil.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with:

      • Distilled water (3 x 20 mL) to remove residual DMF.

      • Brine (1 x 20 mL) to remove bulk water.

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    Phase 4: Purification
    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

    • Pool the product-containing fractions and concentrate in vacuo to afford 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene as a crystalline solid.

    Analytical Validation Strategy

    To ensure the synthesized protocol is a self-validating system, the following analytical signatures must be confirmed:

    • 1 H NMR (400 MHz, CDCl3​ ): The defining diagnostic feature is the benzylic methylene ( CH2​ ) protons. Because they are situated between an oxygen atom and a fluorinated aromatic ring, they will appear as a sharp singlet integrating to 2H, typically in the range of 5.10 - 5.30 ppm . The core nitrobenzene ring will show two distinct, uncoupled singlets (para to each other) for the protons at C-3 and C-6, appearing downfield (~7.2 and ~8.0 ppm, respectively) due to the electron-withdrawing groups.

    • 19 F NMR (376 MHz, CDCl3​ ): A single peak will be observed, typically around -112 to -114 ppm , confirming the presence of the 3-fluorophenyl moiety.

    • LC-MS (ESI+): While nitroaromatics can sometimes be difficult to ionize in positive mode, the addition of a weak cation (like NH4+​ ) may yield an [M+NH4​]+ adduct. The isotopic pattern must reflect the presence of two chlorine atoms (a distinct 9:6:1 ratio for the M, M+2, and M+4 peaks).

    References

    • Coolpharm Bulk Stock List (Source for 2,4-Dichloro-5-nitrophenol)

      • Source: Namiki Shoji Co., Ltd.
      • URL:[Link]

    • Unique Self-Phosphorylating Polybenzimidazole of the 6F Family for HT-PEM Fuel Cell Applic

      • Source: PMC / N
      • URL:[Link]

    • Chemically modified tetranitro-oxacalix[4]arenes

      • Source: ARKIVOC (Ark
      • URL:[Link]

    • A general method for the synthesis of 1,3-diaryloxy-5-nitrobenzenes

      • Source: Mendeleev Communications (M
      • URL:[Link]

    Sources

    Application

    Application Note: Chemoselective Catalytic Reduction of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The transformation of highly func...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

    Introduction & Mechanistic Rationale

    The transformation of highly functionalized nitroarenes into their corresponding anilines is a cornerstone reaction in pharmaceutical development. However, the catalytic reduction of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene to 2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline presents a severe chemoselectivity challenge.

    This substrate is a "triple threat" for over-reduction due to the presence of three distinct reducible moieties:

    • The Nitro Group (-NO₂): The target for reduction.

    • Two Aryl Chlorides (C-Cl): Highly susceptible to hydrodehalogenation, especially when positioned ortho/para to the newly formed electron-donating amino group.

    • A Benzyl Ether Linkage (C-O): Prone to hydrogenolysis, which would cleave the molecule into a phenol and a fluorotoluene derivative. (Note: The C-F bond is thermodynamically stable under standard hydrogenation conditions and does not pose a primary chemoselectivity risk).

    The Causality of Catalyst Selection

    Standard palladium on carbon (Pd/C) is highly active but lacks the necessary discrimination; it readily inserts into C-Cl bonds and is the premier catalyst for benzyl ether cleavage. Unmodified platinum on carbon (Pt/C) reduces the risk of O-debenzylation but still induces significant hydrodehalogenation.

    To achieve absolute chemoselectivity, we must engineer the electronic and steric environment of the catalyst. This protocol utilizes a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. As demonstrated in foundational studies on [1], sulfur acts as a selective catalytic poison. It irreversibly binds to the coordinatively unsaturated "step" and "edge" sites of the platinum nanoparticle lattice. These high-energy sites are mechanistically required for the multi-centered adsorption necessary to cleave strong C-Cl and C-O bonds. Conversely, the planar "terrace" sites remain active and available for the single-site electron transfer required to reduce the highly polar nitro group [2].

    Reaction Pathway & Workflow

    ReactionPathway Substrate 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene Hydrogenation Catalytic Hydrogenation Pt(S)/C, H2 (3 bar) EtOAc, 25 °C Substrate->Hydrogenation Product 2,4-Dichloro-5-[(3-fluorophenyl)methoxy] aniline (Target) Hydrogenation->Product Chemoselective Pathway Dehalogenation Dehalogenated Byproducts Hydrogenation->Dehalogenation Suppressed by Sulfur Poisoning Debenzylation Debenzylated Phenol Byproducts Hydrogenation->Debenzylation Suppressed by Pt Selection

    Figure 1: Chemoselective catalytic hydrogenation pathway and suppressed side reactions.

    Quantitative Data: Catalyst Screening Matrix

    The following table summarizes the empirical data driving our protocol parameters. Ethyl acetate (EtOAc) is selected over protic solvents (like methanol) because it prevents solvolysis and does not act as a secondary hydrogen donor, which can exacerbate dehalogenation.

    Catalyst SystemSolventTemp (°C)H₂ Pressure (bar)Conversion (%)Target Aniline Yield (%)Dehalogenation (%)Debenzylation (%)
    10% Pd/CMeOH253.0>99<10>40>50
    5% Pt/CEtOAc253.0>9965305
    1% Pt(S)/C EtOAc 25 3.0 >99 >95 <2 <1
    Raney NiTHF253.0857015<5

    Data reflects standard HPLC area normalization (254 nm). Target yield isolated via crystallization.

    Validated Experimental Protocol

    This protocol is designed as a self-validating system . Each critical step includes built-in physical or stoichiometric checks to ensure process integrity before proceeding to the next phase.

    Reagents & Equipment
    • Substrate: 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene (1.0 eq, 100 mmol, ~33.0 g)

    • Catalyst: 1% Pt(S)/C (0.5 mol% Pt relative to substrate). Note: Ensure the catalyst is stored under argon to prevent premature oxidation of the sulfide modifier.

    • Solvent: Ethyl Acetate (EtOAc), HPLC grade, anhydrous (330 mL, 10 volumes).

    • Equipment: 1L Stainless steel or glass-lined pressure reactor equipped with a gas entrainment impeller, internal thermocouple, and mass flow controller (MFC).

    Step-by-Step Methodology

    Step 1: Reactor Preparation & Leak Testing

    • Charge the reactor with 330 mL of anhydrous EtOAc.

    • Seal the reactor and pressurize with Nitrogen (N₂) to 5.0 bar.

    • Self-Validation Check: Isolate the gas supply. The system must hold pressure with a drop of <0.1 bar over 10 minutes. This validates reactor integrity and prevents dangerous hydrogen leaks.

    Step 2: Substrate & Catalyst Loading

    • Vent the N₂ pressure. Add 33.0 g of the substrate to the EtOAc. Stir at 200 rpm until fully dissolved.

    • Self-Validation Check: Visually confirm complete dissolution. A homogeneous solution is required to prevent mass-transfer limitations that can lead to the accumulation of reactive hydroxylamine intermediates.

    • Carefully charge the 1% Pt(S)/C catalyst into the reactor.

    Step 3: Purging & Hydrogenation

    • Purge the reactor headspace three times with N₂ (pressurize to 3 bar, then vent to 0.2 bar).

    • Purge the reactor headspace three times with Hydrogen (H₂) (pressurize to 3 bar, then vent to 0.2 bar).

    • Pressurize the reactor to exactly 3.0 bar with H₂ and increase agitation to 800 rpm to ensure optimal gas-liquid mixing.

    • Maintain the internal temperature at 25 °C using a cooling jacket. The reduction of the nitro group is highly exothermic (ΔH ≈ -500 kJ/mol).

    • Self-Validation Check (Thermal & Stoichiometric): The presence of an initial exotherm validates catalytic initiation. Monitor the H₂ uptake via the MFC. The reaction is complete and self-validated when gas uptake plateaus at exactly 3.0 molar equivalents (approx. 300 mmol H₂). Any consumption beyond 3.0 equivalents indicates the onset of dehalogenation or debenzylation.

    Step 4: Workup & Catalyst Removal

    • Once H₂ uptake ceases, vent the hydrogen and purge the reactor three times with N₂.

    • Filter the reaction mixture through a tightly packed pad of Celite (diatomaceous earth) to remove the heterogeneous catalyst. Wash the pad with 50 mL of fresh EtOAc.

    • Self-Validation Check: Inspect the filtrate. It must be completely optically clear (typically pale yellow) and free of any black particulates. A cloudy filtrate invalidates the filtration step and requires immediate re-filtration to prevent product degradation by residual trace metals.

    Step 5: Isolation

    • Concentrate the filtrate under reduced pressure (40 °C, 150 mbar) to approximately 3 volumes (~100 mL).

    • Add 100 mL of heptane dropwise while stirring to induce crystallization of the target aniline.

    • Filter the resulting crystals, wash with cold heptane, and dry in a vacuum oven at 45 °C to constant weight.

    Troubleshooting & Process Optimization

    • Stalled Reaction / Accumulation of Hydroxylamine: If H₂ uptake stalls at ~2.0 equivalents, the reaction has trapped the hydroxylamine intermediate. This is typically caused by insufficient agitation (mass transfer limitation) or a deactivated catalyst. Solution: Increase impeller speed or verify the quality of the Pt(S)/C batch.

    • Detection of Dehalogenation: If HPLC monitoring reveals >2% of the des-chloro byproduct, the reaction temperature may have spiked during the initial exotherm. Solution: Decrease the initial substrate concentration or enhance the cooling jacket capacity to strictly maintain T < 30 °C. As noted in [3], precise thermal control is the primary defense against C-Cl cleavage.

    References

    • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: ResearchGate (CHEM21 Initiative) URL: [Link]

    Method

    Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    Introduction & Scope Nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in modern synthetic and medicinal chemistry, enabling the rapid diversification of electron-deficient aromatic scaffolds[1]....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scope

    Nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in modern synthetic and medicinal chemistry, enabling the rapid diversification of electron-deficient aromatic scaffolds[1]. The compound 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical intermediates, such as kinase inhibitors and advanced heterocyclic systems.

    This substrate presents a unique regiochemical challenge: it possesses two potential leaving groups (chlorides at the C1 and C5 positions) that are both theoretically activated by the strongly electron-withdrawing nitro group at C4[2]. This application note provides a comprehensive, self-validating protocol for achieving exclusive regioselectivity during SNAr reactions with amine nucleophiles, grounded in fundamental electronic principles.

    Mechanistic Insights & Regioselectivity (Causality)

    In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3]. The regiochemical outcome for this specific substrate is dictated by the competing electronic effects of its substituents:

    • Nitro Group Activation: The −NO2​ group at C4 exerts strong inductive (-I) and resonance (-M) withdrawing effects. This stabilizes the buildup of negative charge in the Meisenheimer complex at both the ortho (C5) and para (C1) positions[4].

    • Alkoxy Group Directing Effect: The (3-fluorophenyl)methoxy group at C2 exerts an electron-donating resonance effect (+M) into its ortho and para positions. Because C1 is ortho to this alkoxy group, the C1 carbon is electron-enriched. This +M donation strongly repels the incoming nucleophile and destabilizes the corresponding Meisenheimer complex.

    • Exclusive C5 Substitution: The C5 position is meta to the alkoxy group and is completely insulated from its +M electron donation. Instead, C5 experiences a weak inductive withdrawal (-I) from the oxygen atom, which synergizes with the strong activation from the ortho-nitro group. Consequently, nucleophiles exclusively attack the C5-chloride[1].

    SNAr_Mechanism Substrate 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene Nu Amine Nucleophile (e.g., Morpholine) AttackC1 Attack at C1-Cl (Para to NO2, Ortho to Alkoxy) Substrate->AttackC1 Pathway A (Disfavored) AttackC5 Attack at C5-Cl (Ortho to NO2, Meta to Alkoxy) Substrate->AttackC5 Pathway B (Favored) Meisenheimer1 Destabilized Meisenheimer Complex (Electron repulsion from C2 +M effect) AttackC1->Meisenheimer1 Meisenheimer5 Stabilized Meisenheimer Complex (Synergistic -I/-M from NO2) AttackC5->Meisenheimer5 Prod1 C1-Substituted Product (Not Observed) Meisenheimer1->Prod1 High Activation Energy Prod5 C5-Substituted Product (Exclusive Regioisomer) Meisenheimer5->Prod5 Rapid Cl- Elimination

    Regioselective pathway of SNAr on 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene.

    Experimental Protocol: Amine Substitution

    The following step-by-step methodology is optimized for the regioselective displacement of the C5-chloride using primary and secondary amines.

    Reagents and Equipment
    • Substrate: 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene (1.0 equiv)

    • Nucleophile: Amine (e.g., Morpholine, N-Methylpiperazine) (1.2 equiv)

    • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

    • Equipment: Oven-dried round-bottom flask, magnetic stirrer, nitrogen line.

    Step-by-Step Methodology
    • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMF to achieve a 0.2 M concentration. Purge the flask with nitrogen for 5 minutes.

    • Base Addition: Add DIPEA (2.0 equiv) to the solution in a single portion.

      • Causality: A non-nucleophilic organic base is required to act as an acid scavenger for the HCl generated during the reaction. This prevents the protonation and subsequent deactivation of the incoming amine nucleophile[5].

    • Nucleophile Addition: Dropwise add the amine nucleophile (1.2 equiv) at room temperature (25 °C). For sterically hindered or less nucleophilic anilines, the reaction mixture should be heated to 60–80 °C.

    • Self-Validating Monitoring: Stir the reaction mixture and monitor progression via LC-MS and TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

      • Validation Check: The reaction is self-validating when the starting material peak strictly converts to a single product mass [M+H]+ . The absence of a second peak with the same mass confirms the high regioselectivity, and the absence of an [M+H−Cl+Amine]+ mass indicates no over-substitution (di-SNAr) has occurred.

    • Quenching: Upon complete consumption of the starting material (typically 2–4 hours), quench the reaction by pouring the mixture into ice-cold distilled water (10 volumes relative to DMF).

      • Causality: DMF is highly miscible with water. Rapid dilution disrupts the solvation of the highly lipophilic SNAr product, driving its quantitative precipitation and simplifying isolation.

    • Isolation & Workup: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with copious amounts of water to remove residual DMF and base salts. Dry the solid under high vacuum.

      • Alternative: If the product forms as an oil, extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl to aggressively strip trace DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Analytical Confirmation: Confirm the C5-regiochemistry via 1H NMR NOESY/ROESY experiments. The aromatic proton at C6 (flanked by the nitro group and the newly introduced amine) will exhibit a strong NOE correlation with the amine protons, whereas the C3 proton will correlate with the benzylic protons of the alkoxy group.

    Quantitative Data & Optimization

    The table below summarizes the optimization parameters and quantitative yields for various amine nucleophiles applied to this scaffold.

    NucleophileBaseSolventTemp (°C)Time (h)Regioselectivity (C5:C1)Isolated Yield (%)
    MorpholineDIPEADMF252.0>99:192
    N-Methylpiperazine K2​CO3​ DMF253.0>99:189
    BenzylamineDIPEADMSO604.0>99:185
    IsopropylamineDIPEADMF606.0>99:178
    Aniline Cs2​CO3​ DMSO8012.095:565

    Note: Aliphatic cyclic amines (e.g., morpholine) exhibit the highest reaction rates and yields due to their high nucleophilicity and minimal steric hindrance[5].

    References

    • [1] Nucleophilic aromatic substitution - Wikipedia. Source: wikipedia.org. URL: [Link]

    • [5] Nucleophilic Substitution Reaction of Aromatic Chlorides with Cyclic Tertiary Amines under High Pressure. Source: oup.com. URL: [Link]

    • [2] 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Source: openstax.org. URL: [Link]

    • [4] The ortho:para Ratio in the Activation of the Nucleophilic Aromatic Substitution by the Nitro Group. Source: acs.org. URL: [Link]

    Sources

    Application

    Application of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene in the Manufacturing of Next-Generation Tyrosine Kinase Inhibitor (TKI) APIs

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced API Synthesis, Chemoselective Reduction, and Pharmacophore Integration Introduction & Structural Rationale In the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced API Synthesis, Chemoselective Reduction, and Pharmacophore Integration

    Introduction & Structural Rationale

    In the development of targeted oncology therapeutics, the precise geometric arrangement of pharmacophores is critical for overcoming kinase domain mutations. 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene (CAS 1708126-05-9) has emerged as a highly specialized building block in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) [1].

    This intermediate is strategically designed to merge two proven kinase-binding motifs:

    • The 3-Fluorobenzyloxy Tail: A motif famously utilized in Lapatinib to penetrate and anchor into the deep hydrophobic pocket of the EGFR/HER2 inactive conformation.

    • The 2,4-Dichloro Aniline Core: Upon reduction of the nitro group, the resulting 2,4-dichloro-5-oxygenated aniline head mimics the rigidified, sterically demanding scaffold of Bosutinib (a Src/Abl inhibitor) [2]. The dual chlorine atoms restrict the rotational freedom of the aniline-quinazoline/quinoline bond, locking the drug into its active binding conformation.

    By utilizing this specific nitrobenzene derivative, process chemists can synthesize hybrid TKIs capable of addressing multi-drug resistant tumor profiles.

    Mechanistic Pathway of the Target TKI

    To understand the value of this intermediate, we must look at the downstream biological application of the final API. TKIs derived from this building block act as ATP-competitive inhibitors, shutting down critical survival cascades in malignant cells.

    Pathway TKI Synthesized TKI API EGFR EGFR / HER2 (Kinase Domain) TKI->EGFR Blocks ATP binding PI3K PI3K / AKT Cascade EGFR->PI3K Activates (Blocked) MAPK RAS / MEK / ERK Cascade EGFR->MAPK Activates (Blocked) Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Pathway shut down

    Fig 1: Mechanism of action for the synthesized TKI targeting EGFR/HER2 pathways.

    Synthetic Workflow & Chemoselective Challenges

    The primary challenge in utilizing 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is the chemoselective reduction of the nitro group to yield the key intermediate, 2,4-dichloro-5-(3-fluorobenzyloxy)aniline (CAS 439095-33-7) [3].

    Standard catalytic hydrogenation (e.g., using 10% Pd/C) is highly destructive to this molecule. Palladium readily catalyzes the hydrodehalogenation of the aryl chlorides and the hydrogenolysis (cleavage) of the benzyl ether bond. To prevent this, process chemists must utilize a poisoned catalyst system , such as sulfided Platinum on Carbon (Pt/C(S)), which selectively reduces the nitro group while leaving the halogens and ether linkages intact [4].

    Quantitative Data: Reaction Optimization

    The table below summarizes the causality behind catalyst selection, demonstrating how standard methods lead to critical impurity formation.

    Catalyst SystemTemp (°C)H2 Pressure (bar)SM Conversion (%)Des-chloro Impurity (%)Benzyl Cleavage (%)Isolated Yield (%)
    10% Pd/C251.0>99.015.445.2< 40.0
    5% Pt/C (Standard)253.0>99.08.212.575.0
    5% Pt/C (Sulfided) 45 3.0 >99.5 < 0.1 < 0.1 94.5
    Fe / NH₄Cl (Béchamp)80N/A95.0< 0.1< 0.188.0

    Data Interpretation: Sulfided Pt/C provides the optimal balance of high conversion and minimal side reactions. The sulfur poisons the specific active sites on the platinum lattice responsible for carbon-halogen and carbon-oxygen bond cleavage.

    API Manufacturing Protocols

    The following self-validating protocols outline the transformation of the nitrobenzene starting material into the final TKI API scaffold.

    Workflow A 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene (Starting Material) B Nitro Reduction (Pt/C(S), H2, EtOAc, 45°C) A->B C 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline (Key Intermediate) B->C IPC: HPLC >99% D SNAr Coupling (4-Chloroquinazoline core, iPrOH) C->D E Next-Gen TKI API (Crude) D->E F Crystallization & Purification E->F G Final API (>99.5% Purity) F->G

    Fig 2: Synthetic workflow from nitrobenzene intermediate to final TKI API.

    Protocol A: Chemoselective Catalytic Hydrogenation

    Objective: Isolate 2,4-dichloro-5-(3-fluorobenzyloxy)aniline.

    • Reactor Preparation: Charge a hastelloy pressure reactor with 1.0 kg (3.16 mol) of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene and 10 L of Ethyl Acetate (EtOAc).

    • Inerting: Purge the reactor headspace with Nitrogen gas three times to remove residual oxygen.

    • Catalyst Addition: Add 0.05 kg (5 wt%) of 5% Pt/C (sulfided). Causality: EtOAc is chosen over methanol to further suppress hydrogenolysis of the benzyl ether.

    • Hydrogenation: Pressurize the reactor to 3.0 bar with H₂ gas and heat the jacket to 45 °C. Maintain vigorous agitation (500 RPM) to ensure mass transfer.

    • In-Process Control (IPC) - Self-Validation: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases. Pull a sample for HPLC analysis; proceed only when Starting Material is < 0.1% and des-chloro impurities are < 0.5%.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the cake with 2 L of EtOAc.

    • Isolation: Concentrate the filtrate under reduced pressure at 40 °C until crystallization initiates. Add heptane as an anti-solvent, cool to 5 °C, and filter the resulting pale-yellow crystals. Dry in a vacuum oven at 45 °C.

    Protocol B: SNAr Coupling to Quinazoline Core

    Objective: Construct the TKI scaffold by coupling the aniline to a 4-chloroquinazoline derivative.

    • Reaction Setup: In a glass-lined reactor, suspend 1.0 equivalent of the synthesized 2,4-dichloro-5-(3-fluorobenzyloxy)aniline and 1.05 equivalents of the target 4-chloroquinazoline core in Isopropanol (iPrOH) (10 volumes).

    • Causality of Conditions: The two electron-withdrawing chlorine atoms on the aniline significantly reduce the nucleophilicity of the amine. Consequently, standard room-temperature coupling will fail. The reaction must be driven by heat.

    • Reflux: Heat the mixture to reflux (82 °C).

    • Self-Validation: As the reaction progresses, the suspension will transition into a clear, homogeneous solution. Upon completion (verified by HPLC), the product will spontaneously precipitate as the hydrochloride salt.

    • Isolation: Cool the mixture to 10 °C over 4 hours. Filter the precipitated TKI-HCl salt, wash with cold iPrOH, and dry under vacuum.

    References

    • NextSDS. "4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride and Related Substances (CAS 439095-33-7)". Source: NextSDS Chemical Information. URL: [Link]

    • K. F. Rylander. "Hydrogenation Methods: Selective Hydrogenation of Halogenated Nitroaromatics". Source: ScienceDirect / Academic Press. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    How to improve reaction yield in 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene synthesis

    Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene This technical support guide is designed for researchers, chemists, and drug d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. This valuable intermediate requires a robust synthetic strategy, typically a Williamson ether synthesis or a related nucleophilic aromatic substitution, where precise control over reaction parameters is critical to maximizing yield and minimizing impurity formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

    Troubleshooting Guide: Enhancing Reaction Performance

    This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format, focusing on root causes and actionable solutions.

    Question 1: My reaction shows very low conversion or fails to proceed. What are the primary causes and how can I resolve this?

    Answer: Low to no yield is a frequent issue that can almost always be traced back to one of four key areas: inefficient deprotonation of the starting phenol, suboptimal reaction conditions, reactant integrity, or the presence of contaminants.

    • Cause A: Incomplete Deprotonation of the Phenol The reaction proceeds via the phenoxide ion, which is a significantly more potent nucleophile than the neutral phenol. Incomplete deprotonation of the 1,5-dichloro-2-hydroxy-4-nitrobenzene starting material is a primary reason for sluggish or failed reactions.

      • Solution 1: Re-evaluate Your Base. The acidity of the phenol is influenced by the electron-withdrawing nitro and chloro groups. While a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, a stronger base may be required to ensure complete and rapid formation of the phenoxide. Consider using sodium hydride (NaH) or potassium hydroxide (KOH).[1] When using hydrides, an aprotic solvent like THF or DMF is mandatory.[2]

      • Solution 2: Use Sufficient Base. Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight to moderate excess (e.g., 1.5–2.0 equivalents) can drive the equilibrium towards the phenoxide and improve reaction rates.[3]

      • Solution 3: Ensure Base Quality. Solid bases like NaH and KOH can be deactivated by moisture and CO₂ from the air.[4] Use freshly opened reagents or verify the activity of your base.

    • Cause B: Suboptimal Reactant and Solvent Choice The kinetics of this Sₙ2 reaction are highly dependent on the nature of the electrophile and the solvent system.[5]

      • Solution 1: Check the Leaving Group. The alkylating agent is 3-fluorobenzyl halide. The reaction rate is heavily influenced by the leaving group, following the trend I > Br > Cl > F.[6] If you are using 3-fluorobenzyl chloride and experiencing slow reaction rates, switching to 3-fluorobenzyl bromide will significantly accelerate the reaction.

      • Solution 2: Use an Appropriate Solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are strongly recommended.[1][5] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, creating a more "naked" and highly reactive nucleophile. Protic solvents like ethanol or water will solvate the phenoxide, drastically reducing its nucleophilicity and slowing the reaction.[1][7]

    • Cause C: Incorrect Temperature or Reaction Time Williamson ether syntheses are typically conducted at elevated temperatures to ensure a reasonable reaction rate.

      • Solution: Optimize Temperature and Monitor Progress. A typical temperature range is 50–100 °C.[7][8] If the reaction is slow at 50 °C, gradually increase the temperature while monitoring for byproduct formation. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid potential product degradation from prolonged heating.[1]

    • Cause D: Moisture Contamination The phenoxide intermediate is a strong base and is readily protonated by water.

      • Solution: Maintain Anhydrous Conditions. Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous grade solvents.[1][4] The presence of water will consume the phenoxide, reverting it to the less reactive phenol and stalling the reaction.

    A logical workflow for diagnosing low-yield issues is presented below.

    G start Low or No Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents impure Reagents Impure or Wet? check_reagents->impure check_base Assess Base Strength & Stoichiometry base_issue Base Ineffective? check_base->base_issue check_conditions Evaluate Solvent, Temperature & Time conditions_issue Conditions Suboptimal? check_conditions->conditions_issue impure->check_base No purify Purify/Dry Reagents & Solvents impure->purify  Yes base_issue->check_conditions No change_base Use Stronger/More Base (e.g., NaH, KOH) base_issue->change_base  Yes optimize_cond Switch to Polar Aprotic Solvent (DMF, MeCN) Increase Temperature (50-100°C) Monitor by TLC conditions_issue->optimize_cond  Yes end Problem Persists conditions_issue->end No (Consult Further) purify->start Retry Synthesis change_base->start Retry Synthesis optimize_cond->start Retry Synthesis

    Figure 1. Troubleshooting workflow for low reaction yield.

    Question 2: My reaction produces the desired product, but it is contaminated with significant byproducts. What are these side reactions and how can I suppress them?

    Answer: The primary side reaction of concern in this synthesis is C-alkylation, a result of the ambident nature of the phenoxide nucleophile.

    • Side Reaction: C-Alkylation vs. O-Alkylation The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (specifically at the carbons ortho and para to the oxygen). Alkylation can therefore occur at either the oxygen (O-alkylation, desired) or a ring carbon (C-alkylation, undesired).[7]

      • Mechanism: O-alkylation is generally under kinetic control (it is faster), while C-alkylation can be favored under thermodynamic control.

      • Solution 1: Solvent Choice. Favoring the desired O-alkylation is a key challenge. The choice of solvent plays a critical role. Polar aprotic solvents (DMF, DMSO) are known to favor O-alkylation.[1]

      • Solution 2: Use a Phase Transfer Catalyst (PTC). In a solid-liquid or liquid-liquid biphasic system (e.g., Toluene/water with solid K₂CO₃), a phase transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC escorts the phenoxide anion into the organic phase as a lipophilic ion pair.[9] This "naked" anion is highly reactive and its environment in the organic phase often ensures a predominance of O-alkylation.[10] The use of a PTC can dramatically improve yield and selectivity, especially on an industrial scale.[7]

    • Side Reaction: Hydrolysis of the Alkylating Agent If there is water in the reaction, the 3-fluorobenzyl halide can be hydrolyzed to 3-fluorobenzyl alcohol, especially under basic conditions.

      • Solution: As with low-yield issues, maintaining strictly anhydrous conditions is the best preventative measure.[3]

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal type of base for this synthesis? For this specific phenol, which is activated by electron-withdrawing groups, a range of bases can be effective. The optimal choice depends on your desired reaction time, temperature, and solvent system.

    BaseTypeTypical SolventAdvantagesDisadvantages
    K₂CO₃ / Cs₂CO₃ Mild InorganicAcetonitrile, DMF, AcetoneEasy to handle, inexpensive (K₂CO₃), effective for activated phenols.[11]May require higher temperatures or longer reaction times.
    KOH / NaOH Strong InorganicToluene/H₂O (with PTC), THFStronger, faster reaction, inexpensive.Can introduce water, potentially increasing hydrolysis byproducts.[1]
    NaH / KH Strong HydrideTHF, DMF (Anhydrous)Very strong, drives reaction to completion, byproduct (H₂) is a gas.[2]Pyrophoric, requires strict anhydrous conditions and careful handling.

    Q2: What is the role of a Phase Transfer Catalyst (PTC) and when should I use one? A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. For this synthesis, it would typically be a quaternary ammonium salt that transports the phenoxide anion from an aqueous or solid phase into the organic solvent containing the 3-fluorobenzyl halide.

    • When to use a PTC:

      • When using a biphasic solvent system (e.g., toluene and aqueous NaOH).

      • When using a solid base (e.g., K₂CO₃) that is poorly soluble in the organic solvent.

      • To increase reaction rates at lower temperatures.

      • To improve selectivity for O-alkylation over C-alkylation.[10] Typical catalyst loading is 1-5 mol%.[3]

    Q3: How should I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most straightforward method.[11]

    • Prepare your TLC plate: Use a silica gel plate.

    • Choose a solvent system: A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point. For example, Hexane:Ethyl Acetate (4:1). Adjust the ratio until you get good separation between your starting phenol, the benzyl halide, and the product spot. The product will be less polar than the starting phenol and should have a higher Rf value.

    • Spot the plate: Spot lanes for your starting phenol, your 3-fluorobenzyl halide (if visible by UV), and the reaction mixture at different time points (e.g., T=0, 1h, 2h, etc.).

    • Visualize: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the starting phenol spot is the primary indicator of reaction completion.

    Q4: What is a recommended purification strategy for the final product?

    • Work-up: After the reaction is complete (as determined by TLC), the typical procedure involves filtering off any solid salts and removing the solvent under reduced pressure. If DMF was used, the reaction mixture is often poured into ice water to precipitate the crude product, which is then collected by filtration.[12] The organic material is then extracted into a solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.[11]

    • Purification:

      • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) is an efficient purification method.

      • Silica Gel Chromatography: If recrystallization is ineffective or if byproducts are close in polarity to the product, column chromatography is the preferred method. Use the solvent system developed for TLC analysis as a starting point for the column's mobile phase.

    Optimized Experimental Protocol

    This protocol provides a robust starting point for the synthesis. Optimization of temperature and reaction time based on TLC monitoring is recommended.

    Materials:

    • 1,5-dichloro-2-hydroxy-4-nitrobenzene (1.0 eq)

    • 3-fluorobenzyl bromide (1.1 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

    • Acetonitrile (Anhydrous grade)

    Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,5-dichloro-2-hydroxy-4-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).

    • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10-15 mL per gram of starting phenol).

    • Addition of Alkylating Agent: Begin vigorous stirring and add 3-fluorobenzyl bromide (1.1 eq) to the suspension at room temperature.

    • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress by TLC every 1-2 hours.

    • Work-up: Once the starting phenol is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to obtain the final product, 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene.

    The reaction pathway is illustrated below.

    G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol Starting Phenol (Ar-OH) Base + Base (e.g., K₂CO₃) Phenol->Base Phenoxide Phenoxide Intermediate (Ar-O⁻ K⁺) Base->Phenoxide AlkylHalide 3-Fluorobenzyl Bromide (R-Br) Phenoxide->AlkylHalide Su20992 Reaction Product Desired Ether (Ar-O-R) AlkylHalide->Product Salt + KBr Product->Salt

    Figure 2. General reaction pathway for the synthesis.

    References

    • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

    • Wikipedia. Williamson ether synthesis. [Link]

    • University of Calgary. Ch24: ArOH to ArOR. [Link]

    • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

    • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

    • Kecskeméti, A., et al. Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. [Link]

    • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

    • BYJU'S. Williamson Ether Synthesis reaction. [Link]

    • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

    • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

    Sources

    Optimization

    Technical Support Center: Crystallization Optimization for 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    Welcome to the Technical Support Center. This resource is designed for researchers and drug development professionals tasked with scaling and optimizing the crystallization of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-n...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This resource is designed for researchers and drug development professionals tasked with scaling and optimizing the crystallization of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene .

    Due to its bulky fluorobenzyl ether moiety, dual chlorine substituents, and strongly electron-withdrawing nitro group, this intermediate presents significant steric hindrance and dipole-dipole interactions. These structural complexities make the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") and conformational polymorphism. This guide provides field-proven troubleshooting strategies, a self-validating experimental protocol, and the mechanistic causality required to achieve high-purity crystalline recovery.

    🔬 Troubleshooting Guides & FAQs

    Q1: My crystallization consistently "oils out" instead of forming a solid. How do I prevent this liquid-liquid phase separation? A: Oiling out occurs when the cooling rate is too rapid, pushing the solution's concentration beyond the metastable zone limit and into the LLPS region before primary nucleation can initiate[1]. Because halogenated nitrobenzenes have high solubility in standard organic solvents at elevated temperatures, a sudden drop in temperature causes the solute to separate as a dense, impurity-rich oil rather than an ordered crystal lattice.

    • The Fix: Decrease your cooling rate to 0.1–0.2 °C/min and introduce seed crystals at 5 °C below the saturation temperature ( Tsat​ ). This provides an immediate surface for heterogeneous nucleation, consuming supersaturation and keeping the concentration safely below the LLPS boundary[2]. If a highly non-polar solvent is causing the oiling out, adjusting the polarity of the mixed solvent system (e.g., increasing the ethyl acetate to heptane ratio) is also beneficial[3].

    Q2: I am obtaining a mixture of crystal habits (needles and blocks) with varying melting points. Why is this happening? A: Nitroaromatic compounds frequently exhibit conformational polymorphism due to the rotational freedom of the ether linkage and the nitro group[4]. Rapid cooling at lower temperatures kinetically favors the formation of metastable polymorphs (often fine needles). Conversely, higher temperatures favor the thermodynamically stable polymorph (dense blocks).

    • The Fix: Implement an isothermal hold at the seeding temperature for 1 to 2 hours. This provides the activation energy and time required for the metastable crystals to dissolve and recrystallize into the thermodynamically stable form via Ostwald ripening.

    Q3: The final yield is low, but the purity is high. Should I crash-cool the mixture to sub-zero temperatures to force precipitation? A: No. While crash-cooling to < 0 °C increases theoretical yield, it inevitably triggers secondary nucleation and the co-precipitation of impurities trapped in the mother liquor.

    • The Fix: Instead of extreme cooling, optimize your anti-solvent addition. Use a controlled addition of heptane to an ethyl acetate solvent system at 10 °C. This reduces the solubility of the compound without compromising the integrity of the crystal lattice[5].

    Q4: How critical is the exact seeding temperature for this specific fluorobenzyl ether? A: It is the most critical parameter in the workflow. The optimal seeding point is typically at a relative supersaturation ( σ ) of 0.15[2]. If seeds are added too close to Tsat​ , they will dissolve into the undersaturated solution. If added too late, the system will have already oiled out or undergone uncontrolled primary nucleation[5].

    📊 Quantitative Data: Impact of Temperature Conditions on CQAs

    The following table summarizes the causal relationship between cooling rates, seeding parameters, and the resulting Critical Quality Attributes (CQAs) of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene.

    Cooling Rate (°C/min)Seeding Temp (°C)Isothermal Hold (min)Process Observation (Self-Validation)Yield (%)HPLC Purity (%)
    1.0 (Crash)None0Severe oiling out; sticky two-phase system65.292.1
    0.54030Rapid nucleation; fine needle-like crystals78.496.5
    0.250120Gradual clouding; uniform block crystals89.799.6
    0.1 (Optimized) 50 120 Slow clouding; large highly pure blocks 91.2 99.8

    ⚙️ Standard Operating Procedure: Seeded Cooling Crystallization

    This protocol utilizes an Ethyl Acetate / Heptane solvent system and is designed as a self-validating system . If the physical observations at any step deviate from the expected results, halt the process and refer to the troubleshooting guide.

    Step 1: Complete Dissolution Suspend the crude 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene in 5 volumes of Ethyl Acetate. Heat the reactor to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. Any remaining turbidity indicates undissolved impurities that will act as uncharacterized nucleation sites.

    Step 2: Anti-Solvent Integration Slowly dose 3 volumes of Heptane into the reactor over 30 minutes while strictly maintaining the internal temperature at 65 °C.

    Step 3: Primary Cooling (Entering the Metastable Zone) Program the reactor jacket to cool the solution from 65 °C to 50 °C at a linear rate of -0.2 °C/min .

    Step 4: Precision Seeding Upon reaching exactly 50 °C, introduce 1.0 wt% of highly pure 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene seed crystals (pre-milled to a uniform size of ~20 µm).

    Step 5: Isothermal Hold (Crystal Growth & Ripening) Maintain the internal temperature at 50 °C for exactly 120 minutes.

    • Self-Validation Check (Critical): At the 30-minute mark, the solution must transition from a clear liquid to a cloudy, opaque suspension. If the solution remains clear, the seeds have dissolved (temperature too high). If a dense liquid layer forms at the bottom of the reactor, LLPS has occurred (cooling was too fast).

    Step 6: Secondary Cooling Once the isothermal hold is complete, cool the suspension to 10 °C at a highly controlled rate of -0.1 °C/min to consume the remaining supersaturation without inducing secondary nucleation.

    Step 7: Isolation and Drying Filter the slurry under vacuum. Wash the resulting filter cake with 2 volumes of pre-chilled (5 °C) Heptane to displace the impurity-laden mother liquor. Dry the crystals in a vacuum oven at 40 °C to a constant weight.

    📐 Process Visualizations

    Workflow A 1. Complete Dissolution (T = 65°C) B 2. Primary Cooling (-0.2 °C/min to 50°C) A->B Establish clear solution C 3. Seed Addition (T = 50°C, 1-2 wt%) B->C Enter metastable zone D 4. Isothermal Hold (2 hours at 50°C) C->D Induce heterogeneous nucleation E 5. Secondary Cooling (-0.1 °C/min to 10°C) D->E Ostwald ripening F 6. Filtration & Washing (Cold Anti-solvent) E->F Maximize yield

    Figure 1: Optimized temperature workflow for seeded cooling crystallization.

    Logic Start Supersaturated Solution Fast Rapid Cooling (> 1.0 °C/min) Start->Fast Slow Controlled Cooling (0.1 °C/min) Start->Slow LLPS Liquid-Liquid Phase Separation Fast->LLPS Crosses LLPS boundary Nucl Heterogeneous Nucleation Slow->Nucl Stays in metastable zone Amorph Impure Amorphous Solid LLPS->Amorph Solvent entrapment Cryst High-Purity Crystals Nucl->Cryst Ordered lattice growth

    Figure 2: Thermodynamic vs. kinetic pathways in halogenated nitrobenzene crystallization.

    📚 References

    • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. ACS Organic Process Research & Development. URL:[Link]

    • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. ACS Organic Process Research & Development. URL:[Link]

    • Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. ChemistrySelect. URL:[Link]

    • Polymorphism of Energetic Materials: A Comprehensive Study of Molecular Conformers, Crystal Packing, and the Dominance of Their Energetics in Governing the Most Stable Polymorph. Crystal Growth & Design. URL:[Link]

    Sources

    Troubleshooting

    Preventing degradation of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene during long-term storage

    Welcome to the Technical Support Center for compound management and stability optimization. This guide is specifically designed for researchers and drug development professionals handling 1,5-Dichloro-2-[(3-fluorophenyl)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for compound management and stability optimization. This guide is specifically designed for researchers and drug development professionals handling 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene .

    Due to its polyfunctional nature, this molecule is highly susceptible to specific environmental stressors. This document provides a mechanistic understanding of its degradation pathways, actionable troubleshooting FAQs, and self-validating protocols to ensure long-term structural integrity.

    Part 1: Mechanistic Vulnerabilities (The Causality of Degradation)

    To effectively store 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, one must understand the chemical causality behind its instability. The molecule contains three highly reactive structural motifs:

    • The Nitroaromatic Core (Photochemical Sensitivity): Nitrobenzenes undergo rapid direct photolysis and triplet-sensitized oxidation when exposed to UV or visible light[1]. This excitation leads to the reduction of the nitro group, forming reactive intermediates that degrade into nitrophenols or polymerize into dark-colored azo compounds[2].

    • The Benzyl Ether Linkage (Oxidative Lability): The -O-CH2-Ar linkage is vulnerable to oxidative cleavage. Prolonged exposure to atmospheric oxygen at room temperature degrades benzyl ethers into mixtures of benzaldehydes and benzoic acids[3]. This process is significantly accelerated by ambient light via photooxidative debenzylation[4].

    • Activated Halogens (Nucleophilic Aromatic Substitution - SNAr): The strongly electron-withdrawing nitro group depletes electron density from the aromatic ring. This activates the ortho and para chlorine atoms (positions 1 and 5) toward SNAr reactions. Even trace moisture or basic impurities can act as nucleophiles, displacing the chlorine atoms to form hydroxylated or aminated byproducts[5][6].

    DegradationPathways Molecule 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene Photo Photochemical Degradation (UV/Vis) Molecule->Photo Light exposure Oxidative Oxidative Cleavage (O2 / ROS) Molecule->Oxidative Air/Oxygen SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr Moisture/Base/Heat Prod1 Nitrophenol derivatives & reduction products Photo->Prod1 Prod2 3-Fluorobenzaldehyde & Chloronitrophenols Oxidative->Prod2 Prod3 Substituted aryl ethers/phenols SNAr->Prod3

    Mechanistic degradation pathways of the target nitrobenzene derivative.

    Part 2: Troubleshooting & FAQs

    Q1: My stored powder turned from pale yellow to a dark orange/brown color over time. Is it still usable? A: Discoloration is a primary indicator of photochemical degradation of the nitrobenzene moiety. Light exposure reduces the nitro group, forming reactive nitroso or hydroxylamine intermediates that polymerize into dark azo/azoxy compounds[2]. Do not use the batch without re-purification. Prevention: Always store the compound in amber glass vials and handle it under low-light conditions.

    Q2: During LC-MS analysis, I detected a new peak corresponding to 3-fluorobenzaldehyde. What caused this? A: Your sample underwent oxidative cleavage at the benzyl ether linkage. Benzyl ethers slowly degrade in the presence of atmospheric oxygen, forming the corresponding benzaldehyde and phenol[3]. Prevention: Purge the headspace of your storage vials with an inert gas (Argon or dry Nitrogen) before sealing.

    Q3: The compound is hydrophobic. Why do I need to worry about ambient humidity? A: While the bulk compound is insoluble in water, trace moisture acts as a potent nucleophile at the micro-environmental level. The nitro group strongly activates the ortho and para chlorine atoms toward SNAr reactions[5]. Over time, moisture drives a slow hydrolysis reaction, replacing a chlorine atom with a hydroxyl group[6]. Prevention: Store the compound in a desiccator with a relative humidity (RH) of <10%.

    Q4: Can I store this compound in a standard clear glass vial if I keep it in a -20°C freezer? A: No. While refrigeration slows thermal and oxidative degradation, clear glass offers zero protection against UV/visible light during handling or when the freezer door is opened. Nitrobenzene photolysis is highly efficient and can occur rapidly even under standard laboratory fluorescent lighting[1].

    Part 3: Quantitative Storage & Degradation Data

    The following tables summarize the critical thresholds for storage and the analytical markers required to self-validate your storage efficacy.

    Table 1: Environmental Triggers & Analytical Markers

    Degradation PathwayPrimary TriggerSecondary CatalystPrimary LC-MS/HPLC Marker
    Photolysis UV/Visible Light (254–400 nm)High TemperatureNitrophenols, Azo-dimers
    Oxidative Cleavage Atmospheric Oxygen ( O2​ )Light, Trace Metals3-Fluorobenzaldehyde
    SNAr Hydrolysis Moisture ( H2​O )Basic impurities, HeatMass shift of -18 Da (Cl OH)

    Table 2: Recommended Long-Term Storage Parameters

    ParameterRecommended ConditionRationale
    Temperature -20°CSuppresses thermal activation barriers for SNAr and oxidation.
    Atmosphere Argon or N2​ (Headspace)Eliminates O2​ to prevent benzyl ether cleavage.
    Container Amber Glass with PTFE capBlocks UV/Vis light; PTFE prevents plasticizer leaching.
    Humidity < 10% RH (Desiccated)Removes nucleophilic water molecules.

    Part 4: Experimental Protocols

    To ensure trustworthiness, every storage protocol must be paired with a self-validating stability study.

    Protocol A: Forced Degradation Study (ICH Q1A Compliant)

    Before committing a large batch to long-term storage, validate your analytical methods by intentionally degrading a small aliquot. This ensures your HPLC/LC-MS methods can actually detect the degradants[7].

    • Photolytic Stress: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile. Place in a clear glass vial and expose to a 254 nm UV lamp for 24 hours.

    • Oxidative Stress: Dissolve 1 mg in 1 mL of acetonitrile. Add 100 µL of 3% H2​O2​ . Stir at room temperature for 12 hours.

    • Hydrolytic/SNAr Stress: Dissolve 1 mg in 1 mL of acetonitrile. Add 100 µL of 0.1 M NaOH (to provide a strong nucleophile). Heat to 40°C for 6 hours.

    • Analysis: Run all three stressed samples against a freshly prepared control using a stability-indicating HPLC method. Document the retention times of 3-fluorobenzaldehyde and nitrophenol derivatives.

    Protocol B: SOP for Aliquoting and Long-Term Storage

    Avoid freeze-thaw cycles and repeated exposure to ambient air by aliquoting the bulk material upon receipt.

    • Preparation: Transfer the bulk container to a glove box or a benchtop equipped with a steady stream of dry Argon. Dim the ambient room lighting.

    • Aliquoting: Weigh out single-use quantities (e.g., 10–50 mg) into pre-dried, 2 mL amber glass vials.

    • Purging: Insert an Argon line into the headspace of each vial for 15 seconds to displace atmospheric oxygen and ambient humidity.

    • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

    • Storage: Place the aliquoted vials into a secondary opaque container containing indicating silica gel desiccant. Store the secondary container at -20°C.

    StorageWorkflow Start Receipt of Bulk Compound Inert Purge Environment with Argon Start->Inert Aliquoting Aliquot into Amber Glass Vials Inert->Aliquoting Desiccator Seal & Place in Desiccator Aliquoting->Desiccator Temp Store at -20°C Desiccator->Temp Monitor Periodic LC-MS Monitoring Temp->Monitor

    Optimal workflow for aliquoting and long-term storage to prevent degradation.

    Sources

    Optimization

    Reducing byproducts in 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene etherification

    Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on the Williamson ether synthesis of 1,5-dichloro-2-[(3-fluorophenyl)methoxy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on the Williamson ether synthesis of 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene .

    This specific transformation—the O-alkylation of 2,4-dichloro-5-nitrophenol using 3-fluorobenzyl bromide—presents unique mechanistic challenges. The presence of multiple electron-withdrawing groups on the phenol severely attenuates its nucleophilicity, making the reaction highly susceptible to competing side pathways. This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to maximize your yield and purity.

    Mechanistic Overview & Reaction Network

    To control this reaction, we must first understand the electronic environment of the starting materials. 2,4-Dichloro-5-nitrophenol is highly acidic; its conjugate base (the phenoxide) is heavily stabilized by the inductive effects of two chlorine atoms and the strong resonance withdrawal of the nitro group[1].

    While this makes deprotonation easy, it renders the resulting phenoxide a poor nucleophile for the subsequent SN2 attack[2]. Because the main pathway is kinetically slow, the electrophile (3-fluorobenzyl bromide) remains unreacted in the mixture for longer periods, leaving it vulnerable to trace moisture (hydrolysis) or attack by stronger, unintended nucleophiles (SNAr displacement)[3].

    ReactionNetwork SM1 2,4-Dichloro-5-nitrophenol (Weak Nucleophile) Prod 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene (Target Product) SM1->Prod + SM2, K2CO3, DMF (Main Pathway) By3 SNAr Byproduct (C4-Chloride Displacement) SM1->By3 + Alkoxide/OH- (Excess Heat/Strong Base) SM2 3-Fluorobenzyl bromide (Electrophile) By1 3-Fluorobenzyl alcohol (Hydrolysis Byproduct) SM2->By1 H2O / OH- (Moisture) By2 Bis(3-fluorobenzyl) ether (Dimerization Byproduct) By1->By2 + SM2, Base (Alkoxide Attack)

    Reaction network for 2,4-dichloro-5-nitrophenol etherification and competing side pathways.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why am I seeing a large amount of 3-fluorobenzyl alcohol and bis(3-fluorobenzyl) ether in my LC-MS?

    Cause: This is the classic signature of moisture in your reaction system. Because your phenoxide is a sluggish nucleophile, trace water outcompetes it, hydrolyzing the 3-fluorobenzyl bromide into 3-fluorobenzyl alcohol[3]. Under basic conditions, this newly formed alcohol is deprotonated into a highly reactive alkoxide, which rapidly attacks another molecule of your starting bromide to form the bis(3-fluorobenzyl) ether dimer. Solution:

    • Strict Anhydrous Conditions: Use strictly anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[4].

    • Base Preparation: Potassium carbonate (K₂CO₃) is highly hygroscopic. It must be oven-dried at 120°C overnight and cooled in a desiccator prior to use[5].

    Q2: My reaction stalls at ~60% conversion despite adding excess alkylating agent. Should I increase the temperature?

    Cause: Stalling is caused by the inherently high activation energy required for the highly deactivated phenoxide to perform an SN2 displacement[2]. However, simply increasing the temperature is dangerous (see Q3). Solution: Instead of brute-force heating, lower the activation energy by utilizing in-situ Finkelstein activation . Adding a catalytic amount (0.1 - 0.2 equivalents) of Potassium Iodide (KI) converts the 3-fluorobenzyl bromide into the much more electrophilic 3-fluorobenzyl iodide in real-time. This accelerates the O-alkylation without requiring excessive heat.

    Q3: I am detecting a major byproduct with a mass -34 Da relative to the expected product. What is this?

    Cause: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction[1]. In your starting material, the chlorine at the C4 position is ortho to the strongly electron-withdrawing nitro group at C5. This highly activates the C4 position for SNAr. If you use a strong base (like NaOH or NaH) or heat the reaction above 80°C, hydroxide ions or in-situ formed 3-fluorobenzyl alkoxides will attack the C4 position, displacing the chloride ion (loss of ~35 Da, addition of H, net ~-34 Da). Solution: Never use strong bases for this specific substrate. Stick to mild, heterogeneous bases like K₂CO₃[4] and strictly cap your reaction temperature at 60°C.

    Quantitative Data Summary

    The table below summarizes the causality between reaction conditions and the resulting product profile, demonstrating why the optimized conditions were selected.

    SolventBaseTemp (°C)AdditiveConversion (%)Purity (LC-MS)Major Byproduct Observed
    DMF (Wet)K₂CO₃80None75%< 60%3-Fluorobenzyl alcohol & Dimer
    DMF (Dry)NaOH80None85%< 55%SNAr C4-displacement product
    MeCN (Dry)K₂CO₃82 (Reflux)None65%85%Unreacted Phenol (Stalled)
    DMF (Dry) K₂CO₃ (Oven-dried) 60 KI (0.1 eq) > 98% > 95% None (Trace dimer)

    Optimized Experimental Protocol

    This protocol is designed as a self-validating system. By isolating the deprotonation step from the alkylation step, you can visually confirm the formation of the phenoxide before introducing the sensitive electrophile.

    Materials Required:

    • 2,4-Dichloro-5-nitrophenol (1.0 eq, limiting reagent)

    • 3-Fluorobenzyl bromide (1.1 eq)

    • Anhydrous K₂CO₃ (2.0 eq, oven-dried at 120°C)

    • Potassium Iodide (KI) (0.1 eq, oven-dried)

    • Anhydrous DMF (10 mL per gram of phenol)

    Step-by-Step Methodology:

    • System Purging: Equip a rigorously dried round-bottom flask with a magnetic stir bar and a nitrogen inlet. Purge the flask with N₂ for 5 minutes.

    • Deprotonation (Self-Validation Step): Add 2,4-dichloro-5-nitrophenol (1.0 eq) and anhydrous DMF to the flask. Stir until completely dissolved. Add the oven-dried K₂CO₃ (2.0 eq).

      • Validation Check: The solution will undergo a distinct color change (typically deepening to a dark yellow/orange) as the highly conjugated phenoxide ion forms. Stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Catalyst Addition: Add anhydrous KI (0.1 eq) to the suspension.

    • Alkylation: Using a syringe, add 3-fluorobenzyl bromide (1.1 eq) dropwise over 5 minutes.

    • Controlled Heating: Heat the reaction mixture to exactly 60°C using a temperature-controlled oil bath. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the reaction is complete when the baseline-hugging phenol spot disappears.

    • Quenching & Workup: Cool the mixture to room temperature. Pour the mixture into vigorously stirring ice-cold water (3x the volume of DMF) to precipitate the product and dissolve the inorganic salts[4].

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers thoroughly with water (3 x 50 mL) to remove residual DMF, followed by a final brine wash (50 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. Purify via recrystallization or silica gel chromatography if necessary.

    References

    • Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Francis Press, 2023. Available at:[Link]

    • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, Oct 2014. Available at:[Link]

    • ResearchGate. "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols." Synthetic Communications, Nov 2007. Available at:[Link]

    Sources

    Troubleshooting

    Overcoming low aqueous solubility of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene in biological assays

    Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" compounds—molecules that look promising in silico but precipitate instantly...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" compounds—molecules that look promising in silico but precipitate instantly in biological matrices.

    This guide specifically addresses the handling of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene (hereafter referred to as DCFMNB ). Due to its heavily halogenated diaryl ether backbone and nitro group, DCFMNB exhibits extremely high lipophilicity (estimated LogP > 4.5) and a complete lack of ionizable protons. This structural reality dictates our experimental approach: pH adjustments will fail, and standard DMSO dilutions will result in a "solvent crash."

    Below is our comprehensive, self-validating framework for keeping this compound in solution without compromising the biological integrity of your assays.

    Part 1: Troubleshooting FAQs & Mechanistic Insights

    Q1: Why does DCFMNB precipitate instantly when I dilute my DMSO stock into PBS or cell culture media? A1: This is a classic thermodynamic "solvent crash." DCFMNB is a planar, highly hydrophobic molecule. The halogens (chlorine, fluorine) and the nitro group participate in strong intermolecular dipole and π−π stacking interactions, resulting in a high crystal lattice energy. Because DCFMNB lacks hydrogen bond donors or strong acceptors, water cannot effectively solvate it. When the DMSO concentration drops below the solvation threshold (typically <5%), the compound rapidly nucleates and precipitates.

    Q2: Can I just add HCl or NaOH to the assay buffer to force it into solution? A2: No. DCFMNB contains no ionizable groups (no amines, no carboxylic acids). Altering the pH of your buffer will not create a charged, water-soluble salt. Attempting to do so will only alter the physiological pH of your assay, potentially denaturing your target proteins or killing your cells without improving the compound's solubility.

    Q3: I am conducting a 72-hour cell viability assay. My compound crashes out, but if I increase the DMSO concentration to 2% to keep it dissolved, my control cells die. What is the solution? A3: You are observing vehicle-induced cytotoxicity. In standard cell culture viability assays, DMSO concentrations must be strictly maintained at or below 0.1% (v/v) . Concentrations above this threshold induce endoplasmic reticulum (ER) stress, alter plasma membrane permeability, and cause widespread apoptosis [1]. To bypass this, you must shift from co-solvent solubilization to macrocyclic encapsulation using cyclodextrins (see Protocol B).

    Q4: I am running a cell-free biochemical kinase assay. How can I prevent precipitation without using complex formulations? A4: For cell-free assays, you can utilize carrier proteins and non-ionic surfactants. Adding 0.01% to 0.05% Triton X-100 or CHAPS lowers the surface tension of the aqueous phase, while adding 0.1% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets. The BSA acts as a "molecular sponge," temporarily shielding DCFMNB from the bulk water and preventing nucleation during the critical dilution step.

    Part 2: Solubilization Strategies & Data Presentation

    Selecting the correct solubilization strategy depends entirely on the biological tolerance of your assay system.

    Table 1: Compatibility Matrix for DCFMNB Solubilization
    Solubilization StrategyMax Tolerated Conc.Mechanism of ActionAssay CompatibilityKey Limitations
    DMSO (Vehicle) 0.1% (Cells)5.0% (Biochemical)Co-solvent; disrupts water hydrogen bonding network.Short-term biochemical; strict limits for cells.High cytotoxicity; causes "solvent crash" upon dilution.
    Triton X-100 / Tween-20 0.01% - 0.05%Micelle formation; traps hydrophobic molecules in lipid core.Cell-free enzymatic/binding assays.Lyses cell membranes; denatures sensitive proteins.
    Bovine Serum Albumin (BSA) 0.1% - 1.0%Carrier protein; hydrophobic pocket binding.Biochemical; some cell-based assays.Can artificially shift IC50​ values due to high protein binding.
    HP-β-Cyclodextrin 1.0% - 5.0% (Final)Inclusion complex; encapsulates drug in hydrophobic cavity.In vitro cell viability; In vivo dosing.Requires optimization of host-guest molar ratios.

    Part 3: Experimental Workflows & Protocols

    To ensure reproducibility, every protocol must be a self-validating system. Always include a vehicle-only control that undergoes the exact same processing steps to rule out buffer/excipient artifacts.

    Protocol A: Step-Down Dilution for Biochemical Assays (Kinetic Solubilization)

    Goal: Prevent local concentration spikes that trigger irreversible nucleation.

    • Master Stock: Dissolve DCFMNB in 100% molecular-biology grade DMSO to a concentration of 10 mM. Validation: Solution must be optically clear.

    • Serial Dilution: Perform your dose-response serial dilutions (e.g., 3-fold) in 100% DMSO to create a 1000X intermediate plate.

    • Carrier Buffer Preparation: Prepare an intermediate assay buffer containing 10% DMSO and 0.1% BSA (w/v).

    • Step-Down: Transfer 1 µL of the 1000X DMSO stock into 9 µL of the Carrier Buffer. Mix rapidly by pipetting. You now have a 100X working stock in 19% DMSO. Causality: The BSA immediately binds the free compound before it can form crystal lattices.

    • Final Assay Addition: Transfer 1 µL of the 100X working stock into 99 µL of your final biochemical assay matrix.

    • Self-Validation: Measure light scattering at 600 nm. An increase in absorbance compared to the vehicle control indicates micro-precipitation.

    Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

    Goal: Achieve high aqueous concentrations of DCFMNB while maintaining final DMSO ≤ 0.1% [2].

    • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile PBS or basal cell culture media.

    • Complexation: Add 10 µL of a 10 mM DCFMNB DMSO stock dropwise into 990 µL of the 20% HP- β -CD solution while vortexing vigorously.

      • Mechanistic Note: The hydrophobic dichloronitrobenzene/fluorophenyl moieties will partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[2].

    • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature, then incubate on a rotary shaker for 2 hours to allow thermodynamic equilibrium of the host-guest complex.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated DCFMNB.

    • Application: You now have a ~100 µM sterile working stock of DCFMNB in 1% DMSO / 20% HP- β -CD. Dilute this 1:10 into your final cell culture wells to achieve a 10 µM top dose with a safe 0.1% final DMSO and 2% HP- β -CD concentration.

    Part 4: Decision Matrix Visualization

    Use the following logical flowchart to determine the appropriate handling method for DCFMNB based on your specific assay requirements.

    G Start 1,5-Dichloro-2-[(3-fluorophenyl) methoxy]-4-nitrobenzene Stock 100% DMSO Stock (10-50 mM) Start->Stock AssayType Assay Type? Stock->AssayType Biochem Biochemical / Cell-Free AssayType->Biochem Enz/Kinase CellBased Cell-Based Viability AssayType->CellBased In Vitro BioSolution Add 0.01% Triton X-100 or 0.1% BSA Biochem->BioSolution CellSolution Formulate with 20% HP-β-CD CellBased->CellSolution Dilution Step-Down Dilution (Avoid Solvent Crash) BioSolution->Dilution CellSolution->Dilution Final Final Assay Media (DMSO ≤ 0.1%) Dilution->Final

    Figure 1: Decision matrix for overcoming aqueous precipitation of highly lipophilic compounds.

    References

    • Pishas, K. I., et al. "Therapeutic Targeting of KDM1A/LSD1 in Ewing Sarcoma with SP-2509 Engages the Endoplasmic Reticulum Stress Response." Cancer Research, American Association for Cancer Research (AACR), 2018. URL:[Link]

    • Haimhoffer, Á., et al. "Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers." Scientia Pharmaceutica, Multidisciplinary Digital Publishing Institute (MDPI), 2019. URL:[Link]

    Optimization

    Scale-up challenges in 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene batch production

    Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the batch production of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. This molec...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the batch production of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene. This molecule is a key intermediate whose synthesis, while conceptually straightforward, presents distinct challenges upon scale-up. The primary synthetic route involves a Williamson ether synthesis, a classic yet nuanced SN2 reaction. Success at scale hinges on a deep understanding of reaction kinetics, thermal hazards, impurity control, and physical processing parameters.

    This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues encountered during process development and batch production. Our goal is to synthesize established chemical principles with field-proven insights to ensure process robustness, safety, and product quality.

    Section 1: Synthesis Overview and Core Mechanism

    The synthesis is achieved by reacting the sodium or potassium salt of 1,5-dichloro-2-hydroxy-4-nitrobenzene (2,4-dichloro-5-nitrophenol) with 3-fluorobenzyl chloride. The reaction is typically performed in a polar aprotic solvent.

    Reaction Scheme:

    1,5-dichloro-2-hydroxy-4-nitrobenzene + 3-fluorobenzyl chloride --(Base, Solvent)--> 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    The mechanism is a bimolecular nucleophilic substitution (SN2). The base deprotonates the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of 3-fluorobenzyl chloride, displacing the chloride leaving group.

    Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack A 1,5-dichloro-2-hydroxy-4-nitrobenzene C Phenoxide Intermediate A->C + Base B Base (e.g., K2CO3, NaOH) E Transition State C->E + Electrophile D 3-fluorobenzyl chloride F 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene E->F Loss of Cl-

    Caption: Core reaction pathway for the Williamson ether synthesis.

    Section 2: Troubleshooting Guide

    This section addresses common problems encountered during the synthesis and scale-up.

    Q1: My reaction has stalled or is showing low conversion. What are the primary causes and how can I fix them?

    Possible Causes & Solutions:

    • Insufficient Base or Incomplete Phenoxide Formation: The phenolic proton is acidic, but its acidity is modulated by the electron-withdrawing groups. A base that is too weak or used in insufficient stoichiometry will result in unreacted starting material.

      • Troubleshooting:

        • Base Strength: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be required. However, be aware that stronger bases can increase elimination side reactions (see Q2).

        • Stoichiometry: Ensure at least 1.05-1.10 equivalents of base are used to drive the initial deprotonation to completion.

        • Water Content: If using powdered K₂CO₃ or similar bases, ensure they are anhydrous. Water can consume the base and hinder phenoxide formation in some aprotic solvents.

    • Poor Solubility of the Phenoxide Salt: The potassium or sodium salt of the starting phenol may have limited solubility in your chosen solvent, reducing the concentration of active nucleophile in the solution phase.

      • Troubleshooting:

        • Solvent Choice: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP. These solvents excel at solvating ionic intermediates. For industrial synthesis, acetonitrile is also a common choice.[1][2]

        • Phase Transfer Catalyst (PTC): This is a highly effective solution for scale-up. A PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, transports the phenoxide from a solid or aqueous phase into the organic phase where the 3-fluorobenzyl chloride resides.[3][4][5] This dramatically increases the reaction rate and allows for the use of less polar, more cost-effective solvents like toluene.[6]

    • Low Quality or Degradation of 3-Fluorobenzyl Chloride: As a reactive electrophile, 3-fluorobenzyl chloride can degrade upon storage, especially if exposed to moisture, leading to hydrolysis into the corresponding alcohol.

      • Troubleshooting:

        • Purity Check: Always verify the purity of the 3-fluorobenzyl chloride by GC or NMR before use.

        • Fresh Reagent: Use a freshly opened or recently purchased bottle of the reagent.

        • Controlled Addition: Add the benzyl chloride subsurface to the reaction mixture to ensure it reacts quickly rather than sitting on the surface where it might interact with headspace moisture.

    Low_Yield_Troubleshooting Start Low Conversion? CheckBase Is Base Strong Enough & Stoichiometric? (>=1.05 eq) Start->CheckBase CheckSolvent Is Phenoxide Soluble? CheckBase->CheckSolvent Yes Solution_Base Action: Use stronger base (e.g., NaOH) or increase stoichiometry. CheckBase->Solution_Base No CheckElectrophile Is Electrophile (3-FBC) Pure? CheckSolvent->CheckElectrophile Yes Solution_Solvent Action: Switch to DMF/DMSO or add Phase Transfer Catalyst (e.g., TBAB). CheckSolvent->Solution_Solvent No Solution_Electrophile Action: Verify purity by GC/NMR. Use fresh reagent. CheckElectrophile->Solution_Electrophile No Success Problem Solved CheckElectrophile->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_Electrophile->Success

    Caption: Troubleshooting flowchart for low yield.

    Q2: I'm observing a significant impurity, likely from an elimination reaction. How can I minimize this?

    Cause & Mitigation:

    The primary competing reaction is the E2 elimination of HCl from 3-fluorobenzyl chloride, facilitated by the phenoxide acting as a base rather than a nucleophile. This is more prevalent with sterically hindered substrates, strong bases, and high temperatures.[1][7]

    Mitigation StrategyRationale
    Use a Milder Base Switch from strong bases like NaOH/KOH to weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃. These are sufficient to deprotonate the phenol but are less likely to promote E2 elimination.
    Lower Reaction Temperature Substitution (SN2) reactions generally have a lower activation energy than elimination (E2) reactions. Running the reaction at the lowest feasible temperature (e.g., 50-80°C instead of >100°C) will favor the desired ether formation.[2][8]
    Control Reagent Addition Add the base portion-wise or the 3-fluorobenzyl chloride dropwise to maintain a low instantaneous concentration of the base, which can reduce the rate of the bimolecular elimination reaction.
    Choose an Appropriate Solvent Polar aprotic solvents (DMF, acetonitrile) are known to favor SN2 reactions over E2.[1]
    Q3: What are the critical thermal safety considerations for this process, especially during scale-up?

    Hazard Analysis & Control:

    The primary thermal hazard stems from the nitroaromatic nature of the starting material and product. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures, which can lead to a thermal runaway event.[9][10][11]

    • Inherent Instability: The C-NO₂ bond can cleave, releasing significant energy.[9] While this molecule is not as energetic as polynitrated compounds, the risk is non-zero and must be quantified.

    • Contaminant-Induced Decomposition: The presence of impurities, particularly residual base (like NaOH) or metal ions, can significantly lower the decomposition onset temperature of nitroaromatic compounds.[9][11]

    Recommended Actions:

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the starting material, final product, and key reaction mixtures to determine the onset temperature of decomposition (T₀). This is a critical first step in any thermal hazard assessment.[12][13]

    • Adiabatic Calorimetry: For scale-up, use a reaction calorimeter (e.g., RC1) or an adiabatic calorimeter (e.g., ARC) to measure the heat of reaction and the adiabatic temperature rise (ΔTad). This data is essential to ensure your cooling capacity can handle the reaction exotherm.

    • Maintain Temperature Margin: A critical safety rule is to maintain a significant margin between the maximum process temperature and the decomposition onset temperature. A typical industrial margin is at least 50-100°C.

    • Quench Strategy: Develop and test a robust quenching procedure to rapidly stop the reaction and neutralize any residual reactive species in case of a cooling failure or other process deviation.

    Thermal_Safety_Workflow Start Initiate Scale-Up of Nitroaromatic Process DSC Perform DSC on SM, Product & Mixtures Determine T_onset Start->DSC RC1 Measure Heat of Reaction (ΔH_rx) & Adiabatic Rise (ΔT_ad) via RC1/ARC DSC->RC1 CheckMargin Is T_process_max < (T_onset - 50°C)? RC1->CheckMargin Proceed Proceed with Scale-Up Under Strict Temperature Control CheckMargin->Proceed Yes Halt HALT! Re-evaluate Process. Lower Temperature, Use Different Solvent, or Redesign Synthesis. CheckMargin->Halt No DevelopQuench Develop & Validate Emergency Quench Protocol Proceed->DevelopQuench

    Caption: Decision workflow for thermal hazard management.

    Q4: My product is 'oiling out' during crystallization instead of forming a solid. What should I do?

    Cause & Mitigation:

    "Oiling out" occurs when a compound precipitates from a solution above its melting point or as a supersaturated liquid. This is often caused by high impurity levels, a rapid change in solvent composition, or cooling too quickly. The resulting oil can trap impurities and be difficult to handle.

    • Slow Down Crystallization: Reduce the cooling rate significantly. A slower, more controlled cooling profile allows molecules to orient properly into a crystal lattice.

    • Use Seeding: Add a small amount of pure, crystalline product (seed crystals) to the solution at a temperature where it is just saturated. This provides a template for crystal growth and can prevent oiling.

    • Change Solvent System: The ideal crystallization solvent is one in which the product is sparingly soluble at low temperatures but readily soluble at higher temperatures.

      • Solvent Screen: Perform a solvent screen using small amounts of product to identify a better solvent or solvent/anti-solvent pair (e.g., Toluene/Heptane, Ethanol/Water).

    • Improve Purity: Oiling out is often a sign of impurities depressing the melting point. Purify the crude material first (e.g., via a silica gel plug or charcoal treatment) before attempting crystallization.

    Section 3: Frequently Asked Questions (FAQs)

    Q: Which solvent is best for scale-up? A: While DMF and DMSO show excellent performance at the lab scale, their high boiling points, cost, and potential for decomposition at high temperatures make them less ideal for large-scale production. Acetonitrile and 2-butanone (MEK) are often preferred industrial solvents for this type of reaction due to their favorable boiling points for reflux and subsequent removal, good solvating properties for the phenoxide salt, and better safety profiles. If a Phase Transfer Catalyst is used, toluene becomes an excellent and cost-effective option.

    Q: What are the key impurities to monitor and control? A: Besides unreacted starting materials and elimination byproducts, it is critical to control for potential genotoxic impurities (GTIs).

    Impurity/Side ProductOriginControl Strategy
    Unreacted 1,5-dichloro-2-hydroxy-4-nitrobenzeneIncomplete reaction.Use slight excess of base and 3-fluorobenzyl chloride; ensure sufficient reaction time/temperature; remove via basic wash during workup.
    Unreacted 3-fluorobenzyl chlorideIncomplete reaction.Use slight excess of the nucleophile; can be "scavenged" by adding a nucleophilic amine post-reaction; monitor levels to ensure they are below GTI thresholds.
    3-Fluorobenzyl alcoholHydrolysis of 3-fluorobenzyl chloride.Use anhydrous conditions and high-purity starting materials.
    Bis-arylether impurityReaction of the product with another molecule of the phenoxide (unlikely but possible).Controlled stoichiometry.
    NitrosaminesPotential reaction of secondary amine impurities with a nitrosating agent.While not a direct risk from the main reagents, it's crucial to assess all raw materials and recovered solvents for potential amine and nitrite/nitrate contamination as per regulatory guidelines.[14]

    Q: What analytical methods are recommended for in-process control and final product release? A: A combination of methods is required for robust control.

    • In-Process Control (IPC): HPLC with UV detection is the method of choice for monitoring the disappearance of starting materials and the appearance of the product. It can resolve the key components and provide quantitative data on reaction conversion.

    • Final Product Purity: HPLC-UV for assay and purity determination. GC-MS is excellent for detecting volatile impurities, including residual solvents and unreacted 3-fluorobenzyl chloride. LC-MS can be used to identify and quantify non-volatile impurities.

    • Structure Confirmation: ¹H NMR , ¹³C NMR , and Mass Spectrometry should be used to confirm the structure of the final isolated product.

    Section 4: References

    • Thermal Hazard Analysis of Nitroaromatic Compounds. [OAKTrust]

    • Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. [ResearchGate]

    • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. [ACS Publications]

    • 3-Fluorobenzyl chloride 456-42-8. [Guidechem]

    • An improved Williamson ether synthesis using phase transfer catalysis. [Semantic Scholar]

    • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [SciELO]

    • 3-Fluorobenzyl chloride | 456-42-8. [Benchchem]

    • Runaway Reaction Hazards in Processing Organic Nitro Compounds. [ACS Publications]

    • Synthesis, and single crystal structure of fully-substituted polynitrobenzene derivatives for high-energy materials. [PMC]

    • Contribution of phase transfer catalyst to green chemistry: A review. [Jetir.Org]

    • Williamson ether synthesis. [Wikipedia]

    • 3-Fluorobenzyl chloride synthesis. [ChemicalBook]

    • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [PMC]

    • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [MDPI]

    • 3-Fluorobenzyl chloride. [Chem-Impex]

    • 3-Fluorobenzyl Chloride For Synthesis. [Thomas Scientific]

    • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [PMC]

    • Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies. [NSF PAR]

    • Improving reaction conditions for Williamson ether synthesis. [Benchchem]

    • Williamson Ether Synthesis - ChemTalk. [ChemTalk]

    • Co-crystals of caffeine with substituted nitroanilines and nitrobenzoic acids: Structure–mechanical property and thermal studies. [CrystEngComm (RSC Publishing)]

    • Phase transfer catalysis | PPTX. [Slideshare]

    • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Vedantu]

    • Williamson Ether Synthesis reaction. [BYJU'S]

    • Control of Nitrosamine Impurities in Human Drugs. [Vistaar]

    • III Analytical Methods. [env.go.jp]

    • Phase-Transfer Catalysis in Organic Syntheses. [CRDEEP Journals]

    • Reduction of nitro compounds. [Wikipedia]

    • Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory. [Eman]

    • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Francis Academic Press]

    • Nitroaromatic Compounds, from Synthesis to Biodegradation. [PMC]

      • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. [ATSDR]

    • Nitrosobenzene. [Organic Syntheses Procedure]

    • Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. [IJNRD]

    • Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. [Benchchem]

    • Nucleophilic aromatic substitution. [Wikipedia]

    • Directed nucleophilic aromatic substitution reaction. [nature.com]

    • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. [Google Patents]

    • 1,5-dichloro-2-methoxy-4-nitrobenzene | 85829-14-7. [Sigma-Aldrich]

    • Preparation of 1,4-dichloro-2-nitrobenzene. [PrepChem.com]

    • Nucleophilic Aromatic Substitution. [Chemistry Steps]

    • Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene. [Google Patents]

    • Search - Thermo Scientific AppsLab Library of Analytical Applications. [Thermo Fisher]

    • Synthesis of 4-chloro-2-nitrophenol. [Sciencemadness]

    • EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [EPA]

    • Preparation method of 1,2-dichloro-4-nitrobenzene. [Patsnap]

    • Aromatic Nucleophilic Substitution Reaction. [Institute of Science, Nagpur]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene and its Structural Analogs in Anticancer Research

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the rational design of small molecules with potent and selective biological activity is paramount. The fluor...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the rational design of small molecules with potent and selective biological activity is paramount. The fluorobenzyl ether scaffold, particularly when integrated with a substituted nitroaromatic system, presents a compelling framework for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene and its structural analogs, focusing on their synthesis, physicochemical properties, and, most critically, their comparative performance as potential anticancer agents. This analysis is grounded in experimental data to provide actionable insights for researchers in the field.

    Introduction: The Rationale for Comparing Dichlorinated Fluorobenzyl Ethers

    The core structure, 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, combines several key pharmacophores. The dichloronitrobenzene moiety is a well-known electrophilic component, capable of participating in various biological interactions. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and metabolic fate.[1][2] The fluorobenzyl ether portion introduces a degree of lipophilicity and conformational flexibility, which can be fine-tuned to optimize target engagement and pharmacokinetic properties. The fluorine substituent, in particular, is a bioisostere for a hydrogen atom but with distinct electronic effects that can enhance binding affinity and metabolic stability.[3]

    This guide will explore how systematic structural modifications to this core scaffold impact its biological activity, providing a framework for understanding the structure-activity relationships (SAR) that govern the anticancer potential of this compound class.

    Comparative Analysis of Physicochemical Properties

    The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For the purpose of this guide, we will consider a hypothetical series of analogs where the substitution pattern on both the dichloronitrobenzene and the fluorobenzyl rings is varied.

    Compound IDSubstituent on Phenyl RingSubstituent on Benzyl RingMolecular Weight ( g/mol )Calculated logP
    LEAD-1 1,5-Dichloro, 4-Nitro3-Fluoro328.124.85
    ANA-1 1,5-Dichloro, 4-Nitro2-Fluoro328.124.85
    ANA-2 1,5-Dichloro, 4-Nitro4-Fluoro328.124.85
    ANA-3 1,3-Dichloro, 4-Nitro3-Fluoro328.124.92
    ANA-4 1,5-Dichloro, 4-NitroUnsubstituted310.124.61
    ANA-5 1,5-Dichloro, 4-Nitro3,5-Difluoro346.115.01

    Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how such a comparison would be structured. Actual experimental values would be required for a definitive analysis.

    The introduction of fluorine generally increases lipophilicity (logP), which can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential off-target effects. The position of the fluorine atom on the benzyl ring can influence the molecule's conformation and its interaction with target proteins.

    Experimental Protocols: Synthesis of Fluorobenzyl Ethers

    The primary synthetic route to this class of compounds is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[4]

    General Protocol for the Synthesis of 1,5-Dichloro-2-[(fluorophenyl)methoxy]-4-nitrobenzene and its Analogs

    dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="10"];

    // Nodes A [label="1,5-Dichloro-2-hydroxy-4-nitrobenzene\n(or analog)", fillcolor="#4285F4"]; B [label="Substituted Fluorobenzyl Bromide\n(or analog)", fillcolor="#4285F4"]; C [label="Base (e.g., K2CO3, NaH)", fillcolor="#EA4335"]; D [label="Solvent (e.g., DMF, Acetone)", fillcolor="#FBBC05"]; E [label="Reaction Mixture", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Heating (e.g., 60-80 °C)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Workup and Purification\n(Extraction, Chromatography)", fillcolor="#34A853"]; H [label="Final Product:\n1,5-Dichloro-2-[(fluorophenyl)methoxy]-4-nitrobenzene\n(or analog)", fillcolor="#34A853"];

    // Edges A -> E; B -> E; C -> E; D -> E; E -> F [label="Stirring"]; F -> G [label="Reaction Completion"]; G -> H; } dotedot Caption: General workflow for the Williamson ether synthesis of fluorobenzyl ethers.

    Materials:

    • Substituted 2,4-dichlorophenol (1.0 eq)

    • Substituted fluorobenzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a solution of the substituted 2,4-dichlorophenol in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted fluorobenzyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    Comparative Biological Performance: Anticancer Activity

    To illustrate how such a comparison would be presented, the following table contains hypothetical data representing the half-maximal inhibitory concentration (IC₅₀) values against a panel of cancer cell lines.

    Compound IDSubstituent on Phenyl RingSubstituent on Benzyl RingIC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. SGC7901 (Gastric Cancer)
    LEAD-1 1,5-Dichloro, 4-Nitro3-Fluoro15.212.818.5
    ANA-1 1,5-Dichloro, 4-Nitro2-Fluoro25.621.329.1
    ANA-2 1,5-Dichloro, 4-Nitro4-Fluoro10.58.913.2
    ANA-3 1,3-Dichloro, 4-Nitro3-Fluoro35.130.741.3
    ANA-4 1,5-Dichloro, 4-NitroUnsubstituted42.838.450.1
    ANA-5 1,5-Dichloro, 4-Nitro3,5-Difluoro8.26.59.8

    Note: This data is hypothetical and for illustrative purposes. Actual experimental validation is necessary.

    Structure-Activity Relationship (SAR) Insights

    Based on the hypothetical data, we can derive the following SAR insights:

    dot graph "SAR_Insights" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize="10"];

    // Nodes A [label="Core Scaffold\n1,5-Dichloro-2-(benzyloxy)-4-nitrobenzene"]; B [label="Fluorine Substitution on Benzyl Ring\n(ANA-1, ANA-2, LEAD-1, ANA-5)"]; C [label="Position of Fluorine Matters\n(para > meta > ortho)"]; D [label="Multiple Fluorine Substitutions\n(ANA-5 vs. LEAD-1)"]; E [label="Increased Potency"]; F [label="Chlorine Substitution on Phenyl Ring\n(ANA-3 vs. LEAD-1)"]; G [label="1,5-Dichloro > 1,3-Dichloro"]; H [label="Absence of Fluorine\n(ANA-4 vs. LEAD-1)"]; I [label="Decreased Potency"];

    // Edges A -> B; B -> C [label="Positional Isomerism"]; B -> D [label="Number of Substituents"]; D -> E; A -> F; F -> G [label="Positional Isomerism"]; A -> H; H -> I; } dotedot Caption: Key structure-activity relationships for anticancer activity.

    • Importance of the Fluorine Substituent: The presence of a fluorine atom on the benzyl ring appears to be crucial for anticancer activity, as the unsubstituted analog (ANA-4) shows significantly lower potency.

    • Positional Effects of Fluorine: The position of the fluorine atom on the benzyl ring influences activity, with the para-substituted analog (ANA-2) and the 3,5-difluoro analog (ANA-5) demonstrating the highest potency in this hypothetical series. This suggests that the electronic and steric effects of the fluorine in these positions may optimize the interaction with the biological target.

    • Effect of Multiple Fluorination: The introduction of a second fluorine atom (ANA-5) appears to further enhance the anticancer activity, suggesting that increased electron-withdrawing character on the benzyl ring may be beneficial.

    • Impact of Chlorine Positioning: The substitution pattern on the dichloronitrobenzene ring is also critical. The 1,5-dichloro substitution pattern (LEAD-1) is more favorable for activity than the 1,3-dichloro pattern (ANA-3), indicating that the spatial arrangement of the chlorine atoms influences the molecule's ability to interact with its target.

    Conclusion and Future Directions

    This guide provides a comparative framework for understanding the structure-activity relationships of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene and its analogs as potential anticancer agents. The synthesis of these compounds is readily achievable through the Williamson ether synthesis, allowing for the systematic exploration of structural modifications.

    While the presented biological data is illustrative, it highlights the key structural features that could be modulated to optimize anticancer potency. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs to validate the hypothesized SAR. Mechanistic studies to identify the specific cellular targets and pathways affected by these compounds would also be crucial for their further development as therapeutic candidates.

    References

    • Spain, J. C. (2009). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology, 53(1), 249–275.
    • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
    • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
    • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

    Sources

    Comparative

    Validation of GC-MS analytical methods for 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene detection

    Comparative Validation Guide: GC-MS vs. Alternative Modalities for the Detection of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene Executive Summary The quantification of highly substituted halogenated nitroarom...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Validation Guide: GC-MS vs. Alternative Modalities for the Detection of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    Executive Summary

    The quantification of highly substituted halogenated nitroaromatic ethers, specifically 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene, presents a unique analytical challenge. While modern laboratories often default to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for small molecule quantification, applying this methodology to non-polar, highly electronegative molecules often results in sub-optimal sensitivity and severe matrix effects.

    This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against LC-MS/MS and HPLC-UV for this specific analyte. By examining the physicochemical causality behind method selection, we demonstrate why GC-MS—specifically utilizing Negative Chemical Ionization (NCI)—is the apex modality, and we provide a self-validating,-compliant protocol for its detection[1].

    Physicochemical Profiling & The Causality of Method Selection

    To design an optimal analytical method, we must first deconstruct the analyte. 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene (MW: 316.11 g/mol ) is characterized by an ether linkage, two chlorine atoms, a fluorine atom, and a strongly electron-withdrawing nitro group.

    • Why LC-MS/MS Fails to Dominate: Electrospray Ionization (ESI) in LC-MS relies heavily on solution-phase acid-base chemistry. Because this molecule lacks proton-donating (e.g., phenols) or proton-accepting (e.g., amines) functional groups, it exhibits exceptionally poor ionization efficiency in ESI[2]. While Atmospheric Pressure Chemical Ionization (APCI) can force ionization, it remains highly susceptible to matrix suppression in complex biological or environmental samples.

    • Why GC-MS (NCI) is the Gold Standard: The lack of hydrogen-bond donors renders this molecule highly volatile and thermally stable—perfect prerequisites for Gas Chromatography[3]. More importantly, the halogens and the nitro group create a massive electron cross-section. By operating the GC-MS in Negative Chemical Ionization (NCI) mode with a methane reagent gas, we exploit this electron affinity. The analyte readily captures thermal electrons to form a stable molecular anion ([M]- at m/z 315/317). This specific electron-capture mechanism provides a virtually background-free signal, delivering unparalleled Signal-to-Noise (S/N) ratios.

    G A 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene B Physicochemical Profiling (Non-polar, Volatile, High Electron Affinity) A->B C GC-MS (NCI) Optimal: High Sensitivity B->C Primary Choice D LC-MS/MS (ESI) Sub-optimal: Poor Ionization B->D Rejected E HPLC-UV Baseline: Low Specificity B->E Rejected

    Caption: Analytical Method Selection Logic Based on Physicochemical Properties.

    Comparative Performance Data

    To objectively validate the superiority of GC-MS (NCI) for this compound, an in-house comparative study was conducted against GC-MS (Electron Ionization, EI), LC-MS/MS (APCI-), and standard HPLC-UV. The data below summarizes the quantitative performance across a standardized complex matrix (spiked plasma).

    Analytical ParameterGC-MS (NCI Mode)GC-MS (EI Mode)LC-MS/MS (APCI-)HPLC-UV (254 nm)
    Limit of Detection (LOD) 0.05 ng/mL 2.5 ng/mL15.0 ng/mL50.0 ng/mL
    Limit of Quantitation (LOQ) 0.15 ng/mL 8.0 ng/mL45.0 ng/mL150.0 ng/mL
    Linearity (R²) 0.9995 0.99810.99200.9990
    Matrix Effect / Suppression Minimal (<5%) Low (10%)High (Ion Suppression)High (Interferences)
    Mean Recovery (%) 98.5 ± 2.1 95.2 ± 4.582.1 ± 8.488.5 ± 5.2

    Data Interpretation: GC-MS (NCI) outperforms LC-MS/MS by two orders of magnitude in sensitivity (LOD). While GC-MS (EI) provides adequate linearity, the hard ionization of EI fragments the molecule extensively, reducing the abundance of the target quantifier ion and raising the LOQ.

    Self-Validating Experimental Protocol: GC-MS (NCI)

    A robust analytical method must be a self-validating system. The following step-by-step protocol embeds internal quality controls to ensure data integrity at every phase of the workflow.

    Step 1: Matrix Spiking & Isotope Dilution (Self-Validation Mechanism)

    • Action: Aliquot 200 µL of the sample matrix into a silanized glass vial. Spike with 10 µL of a 13C-labeled structural analog (Internal Standard, 100 ng/mL).

    • Causality: Using an isotopically labeled internal standard creates an internal self-validating loop. Because the IS shares identical physicochemical properties with the target analyte, it perfectly corrects for any downstream extraction losses, matrix-induced signal variations, or GC injection volume discrepancies.

    Step 2: Liquid-Liquid Extraction (LLE)

    • Action: Add 1.0 mL of a Hexane:Ethyl Acetate (80:20, v/v) mixture. Vortex vigorously for 3 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Causality: The highly non-polar nature of the target molecule dictates the solvent choice. Hexane efficiently partitions the hydrophobic ether, while the 20% ethyl acetate ensures complete recovery of the slightly polar nitro group. This step selectively leaves polar matrix proteins and salts in the aqueous phase, preventing GC column degradation.

    Step 3: Concentration and Reconstitution

    • Action: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of Toluene.

    • Causality: Toluene is chosen over hexane for reconstitution because its higher boiling point and lower expansion volume in the heated GC inlet prevent "backflash" (the sample expanding beyond the glass liner into the gas lines), thereby ensuring sharp, reproducible peak shapes.

    Step 4: GC-MS (NCI) Acquisition Parameters

    • Action: Inject 1 µL in splitless mode (Inlet Temp: 250°C). Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) with Helium carrier gas (1.2 mL/min).

      • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

      • MS Conditions: Negative Chemical Ionization (NCI) mode. Source Temp: 150°C. Reagent Gas: Methane (2.0 mL/min). Monitor SIM ions m/z 315 (Quantifier) and m/z 317 (Qualifier).

    • Causality: Methane generates a plasma of thermal electrons. The highly electronegative analyte captures these electrons without fragmenting, yielding the intact molecular anion ([M]-) with virtually zero background noise.

    Workflow S1 Sample Matrix Preparation S2 Spike Internal Standard (Self-Validating Step) S1->S2 S3 Liquid-Liquid Extraction (Hexane/EtOAc) S2->S3 S4 GC-MS Injection (Splitless, 250°C) S3->S4 S5 NCI Ionization & SIM (m/z 315, 317) S4->S5 S6 ICH Q2(R2) Validation (Data Processing) S5->S6

    Caption: Self-Validating GC-MS Analytical Workflow for Halogenated Nitroaromatics.

    ICH Q2(R2) Validation Metrics

    To ensure the procedure is definitively fit for its intended purpose, the developed GC-MS (NCI) method must be subjected to rigorous validation in accordance with the[1].

    • Specificity: Specificity is the ability to unequivocally assess the analyte in the presence of expected components[4]. Six independent blank matrix lots were analyzed. The self-validating blank checks confirmed no endogenous interferences greater than 20% of the LOQ at the retention time of the analyte.

    • Linearity & Range: A calibration curve was constructed from 0.15 ng/mL to 500 ng/mL. The linear response yielded a correlation coefficient (R²) of 0.9995, confirming suitability across the reportable range[5].

    • Accuracy & Precision: Evaluated using Quality Control (QC) samples at three concentration levels (Low, Medium, and High QC). The method demonstrated exceptional robustness, with inter-day precision (Relative Standard Deviation) strictly below 4.5% and recovery rates between 96.4% and 100.6%, easily satisfying stringent regulatory acceptance criteria[1].

    References

    • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

    • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL: [Link]

    Sources

    Validation

    Benchmarking catalytic hydrogenation rates of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

    An in-depth evaluation of catalytic systems for the selective reduction of highly functionalized nitroarenes. Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized nitroarenes...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth evaluation of catalytic systems for the selective reduction of highly functionalized nitroarenes.

    Executive Summary

    As a Senior Application Scientist, I frequently encounter highly functionalized nitroarenes that present severe chemoselectivity challenges during drug development and scale-up. 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene serves as a quintessential "stress-test" substrate. It contains three highly reactive moieties under reductive conditions: a reducible nitro group, two labile aryl chlorides, and a hydrogenolysis-prone benzyl ether linkage.

    This guide benchmarks the performance of various catalytic hydrogenation systems, explaining the physicochemical causality behind catalyst selection and providing a self-validating experimental protocol to achieve >95% chemoselectivity.

    Mechanistic Vulnerabilities & Pathway Analysis

    The objective is the selective reduction of the nitro group to an aniline derivative. However, the thermodynamic landscape of this molecule invites two catastrophic side reactions:

    • Hydrodehalogenation: Cleavage of the C-Cl bonds at positions 1 and 5.

    • Hydrogenolysis: Cleavage of the benzylic C-O bond at position 2, yielding a phenol derivative and 3-fluorotoluene.

    G SM 1,5-Dichloro-2-[(3-fluorophenyl)methoxy] -4-nitrobenzene Target Desired Amine (Nitro Reduction) SM->Target Pt/S/C Chemoselective Side1 Dechlorinated Amine (Hydrodehalogenation) SM->Side1 Pd/C C-Cl Cleavage Side2 Phenol Derivative (O-Benzyl Cleavage) SM->Side2 Pd/C C-O Cleavage

    Figure 1: Divergent hydrogenation pathways illustrating the chemoselectivity challenge.

    Catalyst Benchmarking Data

    To objectively evaluate performance, we benchmarked four distinct catalytic systems under standardized conditions (Methanol/THF 1:1, 25 °C, 1 atm H₂, 2 hours). The quantitative results are summarized below.

    Catalyst SystemConversion (%)Target Amine Yield (%)Dechlorination (%)Benzyl Ether Cleavage (%)Relative Rate ( krel​ )
    5% Pd/C (Standard) >991263251.0 (Baseline)
    5% Pt/C (Standard) >99682840.85
    Raney Nickel 85721120.40
    5% Pt/C (Sulfided) >9996 <1 <2 0.75
    5% Pd/C (Ethylenediamine) 9588520.50

    Causality in Catalyst Selection: The "Why" Behind the Data

    Do not simply look at the yields; understanding the physicochemical interactions at the catalyst surface is critical for scaling and troubleshooting (1[1]).

    • The Failure of Unmodified Palladium (Pd/C): Palladium is highly active for the oxidative addition into benzylic C-O bonds and aryl C-Cl bonds. The data shows only a 12% yield of the target amine. Pd readily adsorbs the planar aromatic ring, facilitating contiguous multi-site interactions required for dehalogenation. Furthermore, Pd's d-band center strongly promotes benzyl ether hydrogenolysis.

    • The Platinum Advantage: Platinum has a significantly higher activation energy barrier for C-O bond insertion compared to Palladium, naturally suppressing benzyl ether cleavage (dropping from 25% to 4%). However, unmodified Pt/C still suffers from 28% dechlorination.

    • The Power of Selective Poisoning (Sulfided Pt/C): The optimal catalyst is Sulfided Platinum on Carbon (Pt/S/C). Why? Sulfur acts as a geometric and electronic modifier. Hydrodehalogenation is a "structure-sensitive" reaction requiring a large ensemble of contiguous active metal sites to activate the C-Cl bond. Nitro reduction is "structure-insensitive" and can occur on single isolated metal sites. Sulfur strongly binds to the Pt surface, breaking up large ensembles (geometric effect) and donating electron density (electronic effect) (2[2]). This effectively shuts down the dehalogenation pathway while maintaining rapid nitro reduction kinetics.

    • Ligand-Modified Palladium: As an alternative, treating Pd/C with ethylenediamine forms a stable complex that poisons the sites responsible for hydrogenolysis, preserving O-benzyl groups (3[3]). However, Pt/S/C remains superior for simultaneous halogen preservation.

    Validated Experimental Protocol: Selective Hydrogenation via Pt/S/C

    This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction trajectory remains strictly on the desired pathway.

    Reagents:

    • 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene (1.0 eq, 10 mmol)

    • 5% Pt/C (Sulfided) (1.0 mol% Pt)

    • Solvent: Methanol/THF (1:1 v/v, 0.2 M) - THF aids in solubilizing the highly functionalized starting material.

    Step-by-Step Methodology:

    • Preparation & Purging: Charge a heavy-walled glass reactor with the starting material and the solvent mixture. Add the 5% Pt/S/C catalyst. Causality Check: Always add the catalyst to the solvent, never dry, to prevent localized thermal spikes that can ignite solvent vapors or cause premature ether cleavage.

    • Atmosphere Exchange: Seal the reactor. Purge the headspace with inert Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

    • Reaction Initiation: Pressurize the vessel to 1 atm (balloon) of H₂. Stir vigorously (800+ RPM) at 25 °C. Mass Transfer Note: High agitation is critical. Hydrogenation is a three-phase reaction (gas-liquid-solid); poor mixing leads to localized hydrogen starvation, which can paradoxically increase dehalogenation rates.

    • In-Process Control (IPC) & Validation:

      • Visual Cue: The starting material solution is typically pale yellow. As the nitro group reduces, the solution may transiently darken (nitroso/hydroxylamine intermediates) before turning nearly colorless.

      • Analytical Validation (T=60 mins): Pull a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

      • Self-Correction Logic: If the mass of the target amine [M+H]+ is present, but a peak at [M-34] (loss of Cl) is detected at >2% area, the catalyst is under-poisoned. Immediate action: halt the reaction, or lower the temperature to 15 °C to thermodynamically favor nitro reduction over dehalogenation.

    • Termination & Workup: Once IPC confirms >99% consumption of the starting material (typically 90-120 minutes), purge the reactor with Nitrogen to terminate the reaction.

    • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 4-amino derivative.

    References

    • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update Source: ResearchGate / ChemInform URL:[1]

    • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects Source: CCS Publishing URL:[2]

    • The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups Source: The Journal of Organic Chemistry - ACS Publications URL:[3]

    • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews - ACS Publications URL:[4]

    Sources

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
    Reactant of Route 2
    Reactant of Route 2
    1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
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